Mureidomycin A
Description
from Streptomyces flavidovirens; structure given in first source
Properties
Molecular Formula |
C38H48N8O12S |
|---|---|
Molecular Weight |
840.9 g/mol |
IUPAC Name |
2-[[(2S)-1-[[(2R)-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/t20?,26-,27-,28?,29?,31+,35?/m0/s1 |
InChI Key |
LLINEOOFHRQODR-FGUWICBVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mureidomycin A: A Technical Overview of its Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mureidomycin A, a peptidylnucleoside antibiotic with potent activity against Pseudomonas aeruginosa. This document details its chemical structure, molecular formula, and mechanism of action, presenting key data in a structured format to support research and development efforts in the field of antibacterial agents.
Core Chemical and Physical Properties
This compound is a complex natural product isolated from Streptomyces flavidovirens. Its defining characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₈N₈O₁₂S | [1] |
| Molecular Weight | 840.90 g/mol | [1] |
| Appearance | Amphoteric white powder | [1] |
| Solubility | Soluble in methanol (B129727) and water | [1] |
| General Class | Peptidylnucleoside antibiotic | [2][3] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its antibacterial effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall.[2][3] The primary target of this compound is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[2][3] MraY is an integral membrane protein that catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate, forming Lipid I.[4][5] This is a critical, early step in the membrane-associated stage of peptidoglycan synthesis.[4][5] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire downstream process of cell wall construction and leading to cell lysis.[2][3]
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and highlights the inhibitory action of this compound.
Experimental Protocols
Isolation and Purification of this compound
The culture filtrate is first subjected to adsorption chromatography, followed by ion-exchange and size-exclusion chromatography to separate the different mureidomycin congeners.[1]
The following diagram outlines the general experimental workflow for the isolation of this compound.
Spectroscopic Data
Detailed and assigned spectroscopic data for this compound, including 1H NMR, 13C NMR, FT-IR, and a full ESI-MS/MS fragmentation analysis, are not comprehensively available in the peer-reviewed literature. Structural elucidation was originally reported based on spectroscopic analyses and degradation studies, but the raw and fully assigned data have not been published in detail.[6] Research on analogues has provided some spectroscopic information, but a complete dataset for the parent compound is not publicly accessible.[7][8]
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of mureidomycin analogues and functional analysis of an N-acetyltransferase in napsamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of Mureidomycin A in Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin A (MRD A) is a peptidyl-nucleoside antibiotic with potent activity against Pseudomonas aeruginosa. Its primary mechanism of action involves the specific inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a crucial enzyme in the bacterial peptidoglycan synthesis pathway. This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, inhibitory kinetics, and methods for its study. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting MraY.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a unique and essential structure not found in eukaryotes, is an attractive target for the development of new antimicrobial agents. Peptidoglycan, the primary component of the bacterial cell wall, is a large polymer composed of glycan strands cross-linked by short peptides, which provides structural integrity and protection against osmotic stress.[1][2] The biosynthesis of peptidoglycan is a complex process involving a series of enzymatic reactions in the cytoplasm and at the cell membrane.[2][3]
Mureidomycins are a family of peptidyl-nucleoside antibiotics isolated from Streptomyces flavidovirens, with this compound being a principal component.[4] These compounds have demonstrated specific and potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. This guide focuses on the detailed mechanism by which this compound exerts its antibacterial effect through the targeted inhibition of peptidoglycan synthesis.
The Molecular Target: Phospho-N-acetylmuramyl-pentapeptide Translocase (MraY)
The primary molecular target of this compound is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase, also known as MraY. MraY is an integral membrane protein that catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). This reaction is essential for the subsequent steps of peptidoglycan monomer assembly and translocation across the cytoplasmic membrane. By inhibiting MraY, this compound effectively blocks the entire downstream pathway of peptidoglycan synthesis.
Mechanism of Inhibition: Slow-Binding Kinetics
This compound is characterized as a potent, slow-binding inhibitor of MraY. Slow-binding inhibition is a time-dependent process where the initial encounter between the inhibitor and the enzyme is followed by a slower conformational change, leading to a tighter-binding complex. This two-step mechanism can be represented as:
E + I ⇌ E·I → E·I*
Where E is the enzyme (MraY), I is the inhibitor (this compound), E·I is the initial, rapidly formed complex, and E·I* is the final, more stable complex. This kinetic behavior results in a prolonged inhibitory effect, even at low concentrations of the antibiotic.
Structural studies have revealed that this compound binds to a shallow pocket on the cytoplasmic face of MraY. The uridine (B1682114) moiety of this compound is a common feature among nucleoside inhibitors of MraY and is crucial for binding. The peptide portion of this compound makes additional contacts within the active site, contributing to its high affinity and specificity.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified using various assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Constants of this compound against E. coli MraY
| Parameter | Value | Reference |
| Ki | 36 nM | |
| Ki* | 2 nM |
Table 2: In Vitro Inhibitory Activity (IC50) of this compound and Analogs against E. coli MraY
| Compound | IC50 |
| This compound | Potent inhibitor (specific value not provided in snippets) |
| 5'-O-(L-Ala-N-methyl-β-alanyl)-uridine | 97% inhibition at 2.35 mM |
| 5'-aminoacyl derivative (3-aminopropionyl) | 260 µM |
| 5'-aminoacyl derivative (7-aminoheptanoyl) | 1.5 mM |
| Carboxy terminus mimic | 1.9 mM |
| Phosphonate analog | 3.7 mM (irreversible) |
Table 3: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| Compound | MIC Range (µg/mL) |
| This compound | Not explicitly stated, but noted to be active. |
| Mureidomycin C | 0.1 - 3.13 |
Experimental Protocols
In Vitro Peptidoglycan Synthesis Assay using Ether-Treated Cells
This assay measures the overall incorporation of radiolabeled precursors into peptidoglycan in permeabilized bacterial cells.
Principle: Treatment with ether renders the bacterial cell membrane permeable to small molecules like nucleotide precursors, allowing for the in vitro study of peptidoglycan synthesis. The incorporation of a radiolabeled substrate, such as UDP-[14C]GlcNAc, into the acid-insoluble peptidoglycan polymer is measured in the presence and absence of the inhibitor.
Detailed Methodology:
-
Preparation of Ether-Treated Cells:
-
Grow Pseudomonas aeruginosa to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., Tris-HCl).
-
Resuspend the cell pellet in the same buffer and treat with an equal volume of diethyl ether.
-
Incubate the mixture with gentle shaking for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Remove the ether by brief aeration and collect the permeabilized cells by centrifugation.
-
Wash the ether-treated cells to remove residual ether and resuspend them in the reaction buffer.
-
-
Peptidoglycan Synthesis Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl2
-
ATP
-
UDP-MurNAc-pentapeptide
-
UDP-[14C]N-acetylglucosamine (UDP-[14C]GlcNAc)
-
Ether-treated cell suspension
-
This compound at various concentrations (or a vehicle control).
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification of Peptidoglycan Synthesis:
-
Stop the reaction by adding an equal volume of hot sodium dodecyl sulfate (B86663) (SDS) solution and boiling for a few minutes to lyse the cells and denature enzymes.
-
Filter the mixture through a nitrocellulose or glass fiber filter to trap the insoluble peptidoglycan.
-
Wash the filter extensively with water to remove unincorporated radiolabel.
-
Dry the filter and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of peptidoglycan synthesis at each concentration of this compound.
-
Continuous Fluorescence-Based MraY Inhibition Assay
This assay directly measures the enzymatic activity of MraY and its inhibition by this compound in real-time.
Principle: This assay utilizes a fluorescently labeled substrate analog, such as dansyl-UDP-MurNAc-pentapeptide. The fluorescence properties of this substrate change upon its conversion to the lipid-linked product, Lipid I. This change in fluorescence can be monitored continuously to determine the reaction rate.
Detailed Methodology:
-
Preparation of Reagents:
-
MraY Enzyme Source: Solubilized MraY from overexpressing E. coli strains or membrane preparations containing MraY.
-
Fluorescent Substrate: Dansyl-UDP-MurNAc-pentapeptide.
-
Lipid Substrate: Undecaprenyl phosphate (C55-P).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2, KCl, and a detergent (e.g., Triton X-100) to maintain MraY solubility and activity.
-
-
Enzymatic Reaction and Data Acquisition:
-
In a fluorometer cuvette or a microplate well, combine the assay buffer, MraY enzyme, and undecaprenyl phosphate.
-
Add this compound at various concentrations (or a vehicle control) and pre-incubate for a short period.
-
Initiate the reaction by adding the fluorescent substrate, dansyl-UDP-MurNAc-pentapeptide.
-
Immediately begin monitoring the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Record the initial velocity of the reaction from the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial velocity as a function of the this compound concentration.
-
Fit the data to an appropriate inhibition model (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constants (Ki and Ki*).
-
For slow-binding inhibitors, analyze the full progress curves to determine the rate constants for the two-step inhibition mechanism.
-
Visualizations
Peptidoglycan Synthesis Pathway and this compound Inhibition
References
Mureidomycin A: A Specific Inhibitor of Phospho-N-Acetylmuramyl-Pentapeptide Translocase (MraY)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. One promising target is the bacterial cell wall biosynthesis pathway, a process essential for bacterial viability and absent in humans. This technical guide focuses on mureidomycin A, a potent and specific inhibitor of phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY, an integral membrane enzyme, catalyzes the first committed step in the membrane-associated synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its inhibitory activity.
Introduction: The Critical Role of MraY in Peptidoglycan Biosynthesis
Peptidoglycan is a vital polymer that forms the structural backbone of the bacterial cell wall, providing rigidity and protection against osmotic stress.[5][6] Its biosynthesis is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps.[7][8] The membrane-associated stage is initiated by the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[4][9][10] This reaction is the first committed step of the lipid cycle in peptidoglycan synthesis, making MraY an essential enzyme for bacterial survival and an attractive target for novel antibiotics.[1][2][3]
Mureidomycins are a class of nucleoside antibiotics, isolated from Streptomyces flavidovirens, that exhibit potent antibacterial activity, particularly against Pseudomonas aeruginosa.[11][12][13] this compound is a prominent member of this class and has been identified as a specific inhibitor of MraY.[11][14][15]
Mechanism of Action of this compound
This compound functions as a potent and specific inhibitor of MraY.[14][15] Structural and kinetic studies have revealed that it acts as a slow-binding inhibitor, suggesting a multi-step binding process that leads to a tightly bound enzyme-inhibitor complex.[3][15]
This compound is a competitive inhibitor with respect to both of MraY's substrates: the water-soluble UDP-MurNAc-pentapeptide and the membrane-bound undecaprenyl phosphate.[3] This dual competitive inhibition pattern is a key feature of its mechanism. The structural similarity of the uridine (B1682114) moiety of this compound to that of the natural substrate UDP-MurNAc-pentapeptide allows it to bind to the active site of MraY.[16][17] Crystal structures of MraY in complex with mureidomycin analogs have provided detailed insights into the molecular interactions that govern its inhibitory activity, revealing key binding hotspots within the enzyme's active site.[16][18]
The inhibition of MraY by this compound blocks the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan synthesis.[17][19] This disruption of cell wall formation ultimately leads to cell lysis and bacterial death.[11]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its derivatives against MraY has been quantified in several studies. The following table summarizes key inhibitory constants.
| Inhibitor | Target Enzyme | Assay Type | IC50 | Ki | Reference |
| This compound | E. coli MraY | Fluorescence-based | - | 36 nM (Ki), 2 nM (Ki*) | [15] |
| 3'-hydroxythis compound | Aquifex aeolicus MraY | Enzymatic | 52 nM | - | [16] |
| Mureidomycin C | P. aeruginosa | MIC | 0.1 - 3.13 µg/ml | - | [11] |
| N-acetylated Mureidomycin | E. coli MraY | Enzymatic | 260 µM to 1.5 mM | - | [20] |
| 5'-aminoacyl uridine models | E. coli MraY | Enzymatic | 260 µM - 3.7 mM | - | [21] |
Note: Ki represents the apparent inhibition constant for a slow-binding inhibitor.*
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of MraY by this compound.
MraY Inhibition Assay using a Continuous Fluorescence-Based Method
This assay continuously monitors the MraY-catalyzed reaction by using a fluorescently labeled substrate analog.
Principle: The assay utilizes a dansylated derivative of UDP-MurNAc-pentapeptide. The fluorescence of the dansyl group is enhanced upon its transfer to the lipid substrate, allowing for real-time monitoring of the reaction progress.
Materials:
-
Purified MraY enzyme
-
Dansyl-UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Heptaprenyl phosphate (C35-P) or Undecaprenyl phosphate (C55-P) (lipid substrate)
-
Triton X-100 or Dodecyl-β-D-maltoside (DDM)
-
HEPES buffer (pH 7.5)
-
MgCl2
-
This compound (or other test inhibitors)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, and detergent in a quartz cuvette.
-
Add the lipid substrate (e.g., C35-P) to the reaction mixture.
-
Add the fluorescent substrate (Dansyl-UDP-MurNAc-pentapeptide) to the mixture.
-
To test for inhibition, add varying concentrations of this compound to the cuvette and incubate for a defined period. A control reaction without the inhibitor should be run in parallel.
-
Initiate the reaction by adding the purified MraY enzyme.
-
Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation at 340 nm, emission at 520 nm).
-
Record the fluorescence signal over time. The initial rate of the reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vitro Lipid I Synthesis Assay
This assay directly measures the formation of Lipid I, the product of the MraY-catalyzed reaction.
Principle: The assay uses a radiolabeled precursor, UDP-MurNAc-pentapeptide, to synthesize radiolabeled Lipid I. The product is then separated from the unreacted substrate and quantified.
Materials:
-
Purified MraY enzyme
-
[14C]UDP-MurNAc-pentapeptide (radiolabeled substrate)
-
Undecaprenyl phosphate (C55-P)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
This compound (or other test inhibitors)
-
Butanol or other organic solvent for extraction
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Set up reaction tubes containing the reaction buffer, C55-P, and varying concentrations of this compound.
-
Add the radiolabeled substrate, [14C]UDP-MurNAc-pentapeptide, to each tube.
-
Initiate the reaction by adding the purified MraY enzyme.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an organic solvent such as butanol to extract the lipid components.
-
Vortex the tubes and centrifuge to separate the phases.
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate Lipid I from other components.
-
Visualize and quantify the radiolabeled Lipid I spot using a phosphorimager or by scraping the spot and performing scintillation counting.
-
Determine the extent of inhibition at different this compound concentrations.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum in CAMHB.
-
Add an equal volume of the bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well with bacteria and broth only, and a negative control well with broth only.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits bacterial growth.
Visualizing the Inhibition of Peptidoglycan Biosynthesis
The following diagrams illustrate the key pathways and workflows related to the action of this compound.
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 7. Peptidoglycan Biosynthesis - CD Biosynsis [biosynsis.com]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 12. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | Benchchem [benchchem.com]
- 21. Structure–function studies on nucleoside antibiotic this compound: synthesis of 5′-functionalised uridine models - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Mureidomycin A: A Technical Guide on its Bioactivity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of Mureidomycin A, a peptidyl-nucleoside antibiotic, specifically against the opportunistic pathogen Pseudomonas aeruginosa. This compound exhibits potent and selective inhibitory action against P. aeruginosa by targeting a critical step in bacterial cell wall biosynthesis. This document summarizes the available quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and relevant experimental workflows.
Introduction
Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide array of antibiotics, posing a significant threat in clinical settings. The discovery of novel antimicrobial agents with unique mechanisms of action is paramount in combating infections caused by this multidrug-resistant pathogen. Mureidomycins, a family of antibiotics produced by Streptomyces flavidovirens, have demonstrated specific and potent activity against P. aeruginosa. This compound, a member of this family, acts by inhibiting the enzyme MraY translocase, an essential component in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. This targeted action makes this compound a promising candidate for further drug development.
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound against Pseudomonas aeruginosa has been primarily evaluated by determining its Minimum Inhibitory Concentration (MIC). The following table summarizes the available MIC data for this compound and its related compound, Mureidomycin C, against various strains of P. aeruginosa.
| Antibiotic | Pseudomonas aeruginosa Strain(s) | MIC Range (µg/mL) | Reference(s) |
| This compound | Ofloxacin-resistant clinical isolates | 3.13 - 25 | [1] |
| This compound | Imipenem-resistant clinical isolates | 3.13 - 25 | [1] |
| Mureidomycin C | Various strains | 0.1 - 3.13 | [2] |
| Mureidomycin C | Clinical isolate P. aeruginosa 2093 | 25 | [1] |
Note: Data for a broader range of specific P. aeruginosa strains for this compound is limited in the reviewed literature.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound's primary mechanism of action is the inhibition of peptidoglycan synthesis, a vital process for maintaining the structural integrity of the bacterial cell wall. Specifically, this compound targets MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), an integral membrane protein that catalyzes the first membrane-bound step of peptidoglycan biosynthesis.[3]
MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan assembly. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. The specific action on MraY makes it a targeted inhibitor with no cross-resistance observed with β-lactam antibiotics.[2]
Signaling Pathway of MraY Inhibition
References
Mureidomycin A: A Technical Guide to its Producing Organism, Biosynthesis, and Recovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin A is a potent uridyl-peptide antibiotic with specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen. This technical guide provides an in-depth overview of the primary producing organism, Streptomyces flavidovirens, as well as insights into the heterologous production of mureidomycins. The guide details the biosynthetic pathway, fermentation processes, and purification protocols. Quantitative data is presented in structured tables, and key experimental workflows and pathways are visualized using diagrams to facilitate understanding and further research in the development of this promising class of antibiotics.
The Producing Organism: Streptomyces flavidovirens
This compound is naturally produced by the Gram-positive, filamentous bacterium, Streptomyces flavidovirens.[1] Strains of this actinomycete have been isolated from soil and are known producers of various bioactive secondary metabolites.
Taxonomy and Morphology
Streptomyces flavidovirens belongs to the family Streptomycetaceae. Like other members of the genus Streptomyces, it exhibits a complex life cycle characterized by the formation of a vegetative mycelium that grows into and on top of solid substrates, followed by the development of aerial hyphae that differentiate into chains of spores. This morphological differentiation is often linked to the production of secondary metabolites, including antibiotics.
While S. flavidovirens is the natural producer, research has also focused on the heterologous expression of the mureidomycin biosynthetic gene cluster in other Streptomyces species, such as Streptomyces roseosporus, to facilitate genetic manipulation and potentially improve yields.[2][3]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a complex enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). The pathway involves the synthesis of non-proteinogenic amino acids and their assembly by non-ribosomal peptide synthetases (NRPSs), along with the modification and attachment of a unique nucleoside moiety.
Mureidomycin Biosynthetic Gene Cluster
The mureidomycin BGC contains genes encoding for NRPSs, tailoring enzymes, and regulatory proteins. In the heterologous host S. roseosporus, the cryptic mrd BGC was activated by the introduction of an exogenous regulatory gene, ssaA, from the sansanmycin BGC.[2] This activator, SsaA, binds to specific palindromic sequences in the promoter regions of key biosynthetic genes, initiating their transcription.[2]
Key components of the mureidomycin biosynthetic pathway include:
-
Non-Ribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are responsible for the stepwise assembly of the peptide backbone of mureidomycin from both proteinogenic and non-proteinogenic amino acids.
-
Tailoring Enzymes: A suite of enzymes modifies the precursor molecules. For instance, an oxidoreductase (SSGG-03002) is involved in the reduction of the uracil (B121893) ring to dihydrouracil, a modification seen in Mureidomycins B and D.[4] Conversely, a nuclease/phosphatase (SSGG-02980) appears to have an antagonistic effect on this reduction.[4]
-
Precursor Supply: The biosynthesis relies on the availability of primary metabolites, including amino acids like L-threonine (a precursor to 2,3-diaminobutyric acid) and uracil.
Fermentation for this compound Production
The production of this compound is typically carried out through submerged fermentation of Streptomyces flavidovirens or a suitable heterologous host. Optimization of fermentation parameters is crucial for maximizing the yield of the antibiotic.
Media Composition and Fermentation Conditions
While specific, optimized media formulations for high-yield this compound production are often proprietary, published studies provide foundational recipes. For heterologous production in S. roseosporus, a two-stage fermentation process is often employed. A seed culture is grown in a rich medium like Tryptic Soy Broth (TSB) and then transferred to a production medium such as ISP-2 medium.
Table 1: Fermentation Media Composition
| Medium | Component | Concentration |
| Seed Medium (TSB) | Pancreatic Digest of Casein | 17 g/L |
| Papaic Digest of Soybean | 3 g/L | |
| Dextrose | 2.5 g/L | |
| Sodium Chloride | 5 g/L | |
| Dipotassium Phosphate | 2.5 g/L | |
| Production Medium (ISP-2) | Yeast Extract | 4 g/L |
| Malt Extract | 10 g/L | |
| Dextrose | 4 g/L |
Note: These are standard compositions and may require optimization for this compound production.
Experimental Protocol: Shake Flask Fermentation
-
Inoculum Preparation: A well-sporulated culture of S. flavidovirens from an agar (B569324) plate is used to inoculate the seed medium. The culture is incubated at 28-30°C with agitation (e.g., 220 rpm) for 2-3 days.
-
Production Culture: The seed culture is then transferred (e.g., 1-5% v/v) into the production medium in baffled flasks.
-
Incubation: The production culture is incubated under the same conditions as the seed culture for an extended period, typically 5-8 days.
-
Monitoring: The production of this compound can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
This compound is secreted into the fermentation broth. Its recovery and purification involve a multi-step chromatographic process to separate it from other metabolites and media components.
Purification Strategy
A common strategy for the purification of mureidomycins involves a series of column chromatography steps that exploit the physicochemical properties of the molecule, such as its polarity and charge.
Table 2: Chromatographic Resins for this compound Purification
| Chromatography Type | Resin | Purpose |
| Adsorption | Amberlite XAD-2 | Initial capture from culture filtrate |
| Ion Exchange | Amberlite CG-50 | Cation exchange |
| Ion Exchange | Whatman DE-52 | Anion exchange |
| Size Exclusion | Toyopearl HW-40 | Desalting and final polishing |
| Reversed-Phase HPLC | C18 column | High-resolution separation |
Experimental Protocol: Purification from Culture Filtrate
-
Initial Capture: The culture broth is first clarified by centrifugation or filtration to remove the biomass. The supernatant is then passed through a column packed with Amberlite XAD-2 resin. This compound adsorbs to the resin and is subsequently eluted with an organic solvent such as methanol (B129727).
-
Ion-Exchange Chromatography: The crude extract is further purified using a combination of cation (e.g., Amberlite CG-50) and anion (e.g., Whatman DE-52) exchange chromatography. Elution is typically achieved using a salt gradient.
-
Size-Exclusion Chromatography: The fractions containing this compound are pooled, concentrated, and subjected to size-exclusion chromatography (e.g., Toyopearl HW-40) to remove salts and other small molecule impurities.
-
Preparative HPLC: For obtaining highly pure this compound, a final polishing step using preparative reversed-phase HPLC with a C18 column is often employed. A gradient of acetonitrile (B52724) in water is a common mobile phase.
Physicochemical Properties of this compound
This compound is an amphoteric white powder. Its detailed physicochemical properties are summarized below.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₄₈N₈O₁₂S |
| Molecular Weight | 840 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol and water |
| Key Structural Moieties | Uracil, m-Tyrosine, Methionine, 2-amino-3-N-methylaminobutyric acid |
Mechanism of Action
This compound exerts its antibacterial activity by inhibiting a crucial step in the biosynthesis of the bacterial cell wall.
Inhibition of Peptidoglycan Synthesis
The primary target of this compound is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[5] This integral membrane protein catalyzes the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway.[5] This leads to the accumulation of precursors in the cytoplasm, a weakened cell wall, and ultimately cell lysis.
Conclusion
This compound remains a compound of significant interest due to its potent activity against P. aeruginosa. The producing organism, Streptomyces flavidovirens, provides a natural source for this antibiotic, while heterologous expression systems offer avenues for improved production and genetic engineering. A thorough understanding of its biosynthesis, fermentation, and purification is essential for the further development of this compound and its analogs as potential therapeutic agents. Future research should focus on optimizing fermentation yields, elucidating the complete enzymatic cascade of the biosynthetic pathway, and exploring synthetic biology approaches to generate novel derivatives with enhanced properties.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies on the Antibacterial Spectrum of Mureidomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on the antibacterial spectrum of Mureidomycin A, a peptidylnucleoside antibiotic. The document details its mechanism of action, quantitative antibacterial activity, and the experimental protocols used in its initial evaluation.
Introduction
Mureidomycins are a group of uridyl-peptide antibiotics produced by Streptomyces flavidovirens and Streptomyces roseosporus.[1][2] this compound (MRD A) is a notable member of this class, recognized for its specific and potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1][2][3] This guide focuses on the early research that established the antibacterial profile and the molecular target of this compound.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its antibacterial effect by inhibiting a critical step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The primary target of this compound is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY). This enzyme catalyzes the formation of Lipid I, the first lipid-linked intermediate in the peptidoglycan synthesis pathway.
Specifically, this compound acts as a slow-binding inhibitor of this translocase. By blocking the action of this enzyme, this compound prevents the transfer of the soluble precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate. This disruption in the synthesis of peptidoglycan precursors leads to the formation of spheroplasts and eventual cell lysis in susceptible bacteria like P. aeruginosa.
Antibacterial Spectrum of Mureidomycins
Initial studies demonstrated that mureidomycins, including this compound, have a narrow antibacterial spectrum, with pronounced activity primarily against Pseudomonas aeruginosa. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Mureidomycin C, a closely related and more potent analogue of this compound, against various strains of P. aeruginosa. The activity of Mureidomycin C is noted to be comparable to that of other anti-pseudomonal agents like cefoperazone, ceftazidime, and cefsulodin.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of Mureidomycin C (µg/mL) |
| Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 |
Note: Specific MIC values for this compound against a wide range of bacteria are not extensively detailed in the initial publications, which often focus on the more active Mureidomycin C.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter in assessing antibacterial activity. The following protocol outlines a standard broth microdilution method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as sterile deionized water or a buffer, to a known concentration.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., P. aeruginosa) is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a specific turbidity, corresponding to a known bacterial density (e.g., 0.5 McFarland standard).
-
The inoculum is then diluted to the final desired concentration for the assay.
-
-
Serial Dilution in Microtiter Plate:
-
A 96-well microtiter plate is used for the assay.
-
A serial two-fold dilution of the this compound stock solution is performed in the wells of the microtiter plate using sterile broth. This creates a range of decreasing antibiotic concentrations.
-
A positive control well (containing only broth and the bacterial inoculum) and a negative control well (containing only broth) are included.
-
-
Inoculation and Incubation:
-
Each well (except the negative control) is inoculated with the prepared bacterial suspension.
-
The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific bacterium being tested.
-
-
Reading and Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is determined as the lowest concentration of this compound in a well that shows no visible bacterial growth.
-
In Vitro Peptidoglycan Synthesis Assay
To identify the specific target of this compound, an in vitro assay using ether-treated bacterial cells was employed. This method allows for the direct measurement of peptidoglycan synthesis and the formation of its lipid intermediates.
-
Preparation of Ether-Treated Cells: P. aeruginosa cells are treated with ether to permeabilize the cell membrane, allowing direct access of substrates and inhibitors to the peptidoglycan synthesis machinery.
-
Reaction Mixture: The reaction mixture typically contains:
-
Ether-treated P. aeruginosa cells.
-
UDP-N-acetylmuramyl-(¹⁴C)pentapeptide (a radiolabeled precursor).
-
UDP-N-acetylglucosamine.
-
ATP and a buffer system.
-
Varying concentrations of this compound or other control antibiotics.
-
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the synthesis of peptidoglycan and its intermediates.
-
Measurement of Lipid Intermediate Formation:
-
The reaction is stopped, and the lipid-soluble components are extracted using a solvent like n-butanol.
-
The radioactivity in the butanol extract, which corresponds to the formation of lipid-linked intermediates, is measured using a scintillation counter.
-
-
Measurement of Peptidoglycan Synthesis:
-
The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the newly synthesized peptidoglycan.
-
The precipitate is collected by filtration, and the incorporated radioactivity is measured.
-
By using this assay, it was demonstrated that this compound inhibits both the formation of lipid intermediates and the overall peptidoglycan synthesis, with a particularly strong inhibition of the translocase step that forms Lipid I.
Conclusion
The initial studies on this compound established it as a potent antibiotic with a specific activity against Pseudomonas aeruginosa. Its novel mechanism of action, the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase, distinguishes it from many other classes of antibiotics. The detailed experimental protocols for determining its MIC and elucidating its mechanism of action have provided a solid foundation for further research and development of this class of compounds. This technical guide serves as a resource for understanding the fundamental antibacterial properties of this compound.
References
- 1. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mureidomycin A and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mureidomycins are a family of uridyl-peptide nucleoside antibiotics first isolated from Streptomyces flavidovirens. This whitepaper provides a comprehensive technical overview of Mureidomycin A and its primary structural analogs: Mureidomycin B, C, and D. These compounds exhibit potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. Their unique mechanism of action, the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in bacterial cell wall biosynthesis, makes them promising candidates for further investigation in the development of novel antibacterial agents. This document details their chemical structures, mechanism of action, biological activity with comparative quantitative data, and key experimental methodologies for their study.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with new mechanisms of action. The mureidomycin family, comprising this compound, B, C, and D, represents a class of antibiotics with a targeted spectrum of activity, primarily against Pseudomonas aeruginosa. These compounds were first reported in the late 1980s and have since been the subject of research due to their potent inhibition of a crucial step in peptidoglycan synthesis. This guide aims to consolidate the existing technical knowledge on these molecules to aid researchers in their ongoing efforts to combat antimicrobial resistance.
Chemical Structures and Physicochemical Properties
Mureidomycins are complex peptidylnucleoside molecules. Their core structure consists of a uridine (B1682114) moiety linked to a peptide chain. The primary analogs differ in the saturation of the uracil (B121893) ring and the presence of an N-terminal glycine (B1666218) residue.
Structural Features:
-
This compound and C contain a uracil nucleobase.
-
Mureidomycin B and D feature a dihydrouracil (B119008) nucleobase, where the C5-C6 double bond of the uracil ring is reduced.[1][2][3]
-
Mureidomycin C and D are distinguished by the presence of an additional glycine residue at the N-terminus of the peptide chain.[3]
These structural variations have a significant impact on their biological activity.
Table 1: Physicochemical Properties of Mureidomycins A, B, C, and D
| Property | This compound | Mureidomycin B | Mureidomycin C | Mureidomycin D |
| Molecular Formula | C38H48N8O12S | C38H50N8O12S | C40H51N9O13S | C40H53N9O13S |
| Molecular Weight | 840.9 g/mol | 842.9 g/mol | 897.9 g/mol | 899.9 g/mol |
| Appearance | White powder | White powder | White powder | White powder |
| Solubility | Soluble in methanol (B129727) and water | Soluble in methanol and water | Soluble in methanol and water | Soluble in methanol and water |
Source: Data compiled from multiple sources.[2]
Mechanism of Action: Inhibition of MraY
The primary molecular target of the mureidomycins is the enzyme phospho-MurNAc-pentapeptide translocase (MraY). MraY is an integral membrane enzyme that catalyzes the first step in the lipid cycle of peptidoglycan biosynthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate, to form Lipid I. This reaction is essential for the construction of the bacterial cell wall.
By inhibiting MraY, mureidomycins block the synthesis of peptidoglycan, leading to the formation of spheroplasts and eventual cell lysis. This compound has been characterized as a slow-binding inhibitor of E. coli MraY. The inhibition is competitive with respect to the UDP-MurNAc-pentapeptide substrate. An IC50 value of 52 nM has been reported for 3'-hydroxythis compound against MraY from Aquifex aeolicus.
Biological Activity
Mureidomycins exhibit a narrow spectrum of activity, with remarkable potency against Pseudomonas aeruginosa, including strains resistant to other classes of antibiotics such as imipenems and ofloxacins. Mureidomycin C is generally the most active of the four analogs.
Table 2: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| P. aeruginosa Strain | This compound (µg/mL) | Mureidomycin B (µg/mL) | Mureidomycin C (µg/mL) | Mureidomycin D (µg/mL) |
| PAO 1 | 3.13 | 12.5 | 0.78 | 6.25 |
| ATCC 27853 | 3.13 | 12.5 | 0.78 | 6.25 |
| Clinical Isolate 2038 | 6.25 | 25 | 1.56 | 12.5 |
| Clinical Isolate 2046 | 1.56 | 6.25 | 0.39 | 3.13 |
| Clinical Isolate 2093 | 50 | >50 | 25 | >50 |
Source: Adapted from Isono et al., 1992.
Experimental Protocols
Isolation and Purification of Mureidomycins
The following is a representative protocol for the isolation and purification of mureidomycins from a culture broth of Streptomyces flavidovirens.
Methodology:
-
Fermentation and Harvest: Streptomyces flavidovirens is cultured in a suitable production medium. The culture broth is harvested and filtered to remove the mycelia.
-
Adsorption Chromatography: The culture filtrate is passed through a column of Amberlite XAD-2 resin. The active compounds are adsorbed and subsequently eluted with an aqueous methanol solution.
-
Cation Exchange Chromatography: The active fraction is then subjected to cation exchange chromatography on an Amberlite CG-50 (NH4+ form) column. Elution is performed with a gradient of ammonium (B1175870) hydroxide.
-
Anion Exchange Chromatography: The mureidomycin-containing fractions are applied to an anion exchange column of Whatman DE-52 (acetate form) and eluted with a linear gradient of ammonium acetate.
-
Gel Filtration Chromatography: The final purification step involves gel filtration on a Toyopearl HW-40 column, eluting with aqueous propanol. This step separates the individual mureidomycin analogs.
-
Lyophilization: The purified fractions of this compound, B, C, and D are lyophilized to yield white powders.
MraY Inhibition Assay (Fluorescence-Based)
This protocol describes a continuous fluorescence-based assay to determine the inhibitory activity of mureidomycins against MraY.
Principle: The assay utilizes a fluorescently labeled analog of the UDP-MurNAc-pentapeptide substrate (e.g., dansylated). The transfer of the dansylated moiety to the lipid acceptor, undecaprenyl phosphate, results in a change in the fluorescence properties of the dansyl group upon its transition to a more hydrophobic environment within the detergent micelles containing the enzyme and lipid substrate. This change can be monitored in real-time.
Materials:
-
Purified or partially purified MraY enzyme preparation.
-
Dansylated UDP-MurNAc-pentapeptide.
-
Undecaprenyl phosphate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% Triton X-100).
-
Mureidomycin analogs (dissolved in a suitable solvent, e.g., DMSO).
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, undecaprenyl phosphate, and the MraY enzyme in the wells of a microtiter plate.
-
Add the mureidomycin analog at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the dansylated UDP-MurNAc-pentapeptide to all wells.
-
Immediately begin monitoring the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dansyl fluorophore.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of the mureidomycin analog.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to standard guidelines.
Methodology:
-
Prepare a series of two-fold dilutions of each mureidomycin analog in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of P. aeruginosa to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Structural Elucidation
The structures of the mureidomycins were elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Key Spectroscopic Features:
-
¹H and ¹³C NMR: Analysis of the NMR spectra allows for the identification of the individual amino acid residues, the uracil or dihydrouracil nucleobase, and the sugar moiety. The chemical shifts of the protons and carbons at positions 5 and 6 of the uracil ring are characteristic and differentiate the uracil-containing (Mureidomycins A and C) from the dihydrouracil-containing (Mureidomycins B and D) analogs. For example, in N-acetylthis compound, the ¹H/¹³C chemical shifts for Uracil-5 and Uracil-6 are approximately 5.59/103.5 ppm and 7.12/141.2 ppm, respectively, indicative of a double bond. In the dihydrouracil analogs, these signals are shifted upfield to the aliphatic region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact molecular weight of each analog. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to sequence the peptide chain and identify the constituent parts of the molecule.
Conclusion
Mureidomycins A, B, C, and D are a promising class of natural products with a focused and potent activity against Pseudomonas aeruginosa. Their unique mechanism of action, the inhibition of MraY, makes them valuable leads in the quest for new antibiotics to combat drug-resistant infections. This technical guide has summarized the key information regarding their structure, function, and methods of study. Further research into the structure-activity relationships, biosynthetic pathways, and potential for synthetic modification of these molecules is warranted to fully explore their therapeutic potential.
References
- 1. New insights into the dihydro-mureidomycin biosynthesis controlled by two unusual proteins in Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of the Uracil Moiety in Mureidomycin A's Antibacterial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical function of the uracil (B121893) moiety in the antibacterial activity of Mureidomycin A (MRD A). Mureidomycins are a class of peptidyl-nucleoside antibiotics that show significant promise, particularly against problematic pathogens like Pseudomonas aeruginosa.[1][2][3] Their unique mechanism of action, which involves the inhibition of the essential bacterial enzyme MraY, makes them a compelling subject for antibiotic research and development.[1][4] This document provides a comprehensive overview of the structure-activity relationships (SAR) focused on the uracil group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of MRD A's mode of action.
Mechanism of Action: Targeting Peptidoglycan Synthesis
This compound exerts its antibacterial effect by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is an integral membrane enzyme that catalyzes a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting this initial membrane-bound step, this compound effectively blocks the entire peptidoglycan synthesis pathway, leading to the formation of spheroplasts and eventual cell lysis.
The binding of this compound to MraY is a complex interaction. Structural studies have revealed that the uracil moiety of the antibiotic binds to a well-defined pocket on the cytoplasmic face of MraY. This interaction is a key anchoring point for the inhibitor. While the uridine (B1682114) component itself is not a potent inhibitor, its correct positioning allows other parts of the this compound molecule to interact with "hot spots" on the MraY surface, leading to potent inhibition.
Below is a diagram illustrating the mechanism of MraY inhibition by this compound.
References
- 1. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Mureidomycin A Inhibition of Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin A is a peptidyl-nucleoside antibiotic that exhibits potent activity against Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the specific inhibition of peptidoglycan biosynthesis, a crucial pathway for maintaining bacterial cell wall integrity.[1][2] this compound targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which catalyzes the first membrane-bound step in this pathway: the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[3] This inhibition ultimately disrupts cell wall formation, leading to spheroplast formation and cell lysis.
These application notes provide detailed protocols for in vitro assays designed to quantify the inhibitory activity of this compound against peptidoglycan synthesis, specifically targeting the MraY translocase. The described methods are essential for researchers studying the mechanism of action of this compound, screening for novel MraY inhibitors, and characterizing the kinetics of inhibition.
Principle of the Assay
The in vitro assay for this compound inhibition relies on monitoring the MraY-catalyzed formation of Lipid I. This can be achieved through two primary methods: a radiochemical assay that tracks the incorporation of a radiolabeled precursor into the lipid fraction, and a fluorescence-based assay that measures changes in the fluorescence signal of a labeled substrate upon its conversion to Lipid I. Both methods utilize a source of MraY enzyme, typically from permeabilized bacterial cells or purified/reconstituted enzyme preparations.
Data Presentation: Inhibitory Activity of this compound and Comparators
The following tables summarize the quantitative data on the inhibitory activity of this compound and other known MraY inhibitors.
| Compound | Target Enzyme | Assay Type | IC₅₀ | Source Organism of Enzyme | Reference |
| This compound | Phospho-MurNAc-pentapeptide translocase (MraY) | Radiolabeled Lipid I formation | ~0.05 µg/mL | Pseudomonas aeruginosa (ether-treated cells) | |
| Tunicamycin | Phospho-MurNAc-pentapeptide translocase (MraY) | Fluorescence-based | Kᵢ = 0.55 ± 0.1 µM | Escherichia coli (solubilized) | |
| Liposidomycin B | Phospho-MurNAc-pentapeptide translocase (MraY) | Fluorescence-based | Kᵢ = 80 ± 15 nM | Escherichia coli (solubilized) | |
| RGGLW (peptide) | Phospho-MurNAc-pentapeptide translocase (MraY) | Fluorescence-based | 210 µM | Escherichia coli (particulate) | |
| RWGLW (peptide) | Phospho-MurNAc-pentapeptide translocase (MraY) | Fluorescence-based | 590 µM | Escherichia coli (particulate) |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Experimental Protocols
Two key experimental protocols are detailed below: a radiochemical assay using ether-treated cells and a fluorescence-based assay with solubilized MraY.
Protocol 1: Radiochemical Assay for Lipid I Formation using Ether-Treated Cells
This protocol is adapted from the methods used to characterize the inhibition of peptidoglycan synthesis by this compound in Pseudomonas aeruginosa.
1. Preparation of Ether-Treated Cells: a. Grow Pseudomonas aeruginosa to the mid-logarithmic phase in an appropriate broth medium. b. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8). c. Resuspend the cell pellet in the same buffer and treat with an equal volume of diethyl ether. d. Shake the mixture gently for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to permeabilize the cells. e. Remove the ether by brief aeration and collect the permeabilized cells by centrifugation. f. Resuspend the ether-treated cells in buffer to a desired protein concentration.
2. In Vitro Peptidoglycan Synthesis Reaction: a. Prepare a reaction mixture containing:
- 50 mM Tris-HCl (pH 8.3)
- 50 mM NH₄Cl
- 20 mM MgCl₂
- 10 mM ATP
- 1 mM Dithiothreitol
- 0.1 mM UDP-MurNAc-pentapeptide
- 5.25 µM UDP-[¹⁴C]N-acetylglucosamine (UDP-[¹⁴C]GlcNAc)
- Ether-treated cell suspension (approximately 0.5 mg of protein) b. Add varying concentrations of this compound or a vehicle control to the reaction mixtures. c. Initiate the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement of Lipid Intermediate Formation: a. Stop the reaction by adding a solvent mixture (e.g., n-butanol/6 M pyridine (B92270) acetate, pH 4.2; 2:1, vol/vol). b. Vortex the mixture vigorously and centrifuge to separate the phases. c. Transfer the upper (n-butanol) phase containing the lipid intermediates to a new tube. d. Wash the aqueous phase with n-butanol and combine the organic phases. e. Evaporate the n-butanol extract to dryness. f. Resuspend the residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. g. The amount of radioactivity in the butanol-extractable fraction corresponds to the amount of lipid intermediates formed.
4. Data Analysis: a. Plot the percentage of inhibition of lipid intermediate formation against the concentration of this compound. b. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the reaction.
Protocol 2: Fluorescence-Based Assay for MraY Activity
This protocol is based on a continuous fluorescence assay developed for monitoring MraY activity and its inhibition.
1. Preparation of Solubilized MraY Enzyme: a. Use an E. coli strain that overexpresses MraY. b. Prepare membrane vesicles from the bacterial culture. c. Solubilize the MraY enzyme from the membranes using a detergent such as Triton X-100. d. Partially purify the solubilized enzyme by chromatographic methods if necessary.
2. MraY Activity Assay: a. Prepare a reaction mixture in a microplate well containing:
- Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- MgCl₂
- Undecaprenyl phosphate (C₅₅-P)
- Detergent (e.g., Triton X-100) b. Add varying concentrations of this compound or a vehicle control to the wells. c. Initiate the reaction by adding the fluorescent substrate, UDP-MurNAc-Nε-dansylpentapeptide. d. Monitor the change in fluorescence over time using a fluorescence plate reader. The formation of dansylated Lipid I results in a change in the fluorescence properties of the dansyl group.
3. Data Analysis: a. Calculate the initial reaction rates from the fluorescence kinetic data. b. Determine the percentage of inhibition for each concentration of this compound. c. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. d. For kinetic analysis, perform the assay with varying concentrations of both the substrate and the inhibitor to determine the mode of inhibition and the inhibition constant (Kᵢ).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Experimental Workflow Diagram
Caption: General Workflow for this compound Inhibition Assay.
References
- 1. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mureidomycin A Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin A is a peptidyl-nucleoside antibiotic that exhibits potent activity against Pseudomonas aeruginosa by inhibiting a crucial step in bacterial cell wall biosynthesis.[1][2][3][4] Specifically, it targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is essential for the formation of lipid intermediate I in the peptidoglycan synthesis pathway.[1][5][6] This unique mechanism of action makes this compound a subject of interest in the development of new antimicrobial agents, particularly for combating multidrug-resistant Gram-negative bacteria.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard microbiological techniques. The described methods are based on established procedures for antimicrobial susceptibility testing (AST), including broth microdilution, agar (B569324) dilution, and disk diffusion.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting the synthesis of peptidoglycan, a vital component of the bacterial cell wall. The specific target is the translocase enzyme MraY, which catalyzes the transfer of the N-acetylmuramyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate. This is the first lipid-requiring step in the cytoplasmic phase of peptidoglycan synthesis. By inhibiting this step, this compound effectively blocks the entire downstream process of cell wall construction, leading to cell lysis and bacterial death.[1][6]
Caption: Mechanism of this compound action.
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing are crucial for reproducible and comparable results.[7] The following protocols for broth microdilution, agar dilution, and disk diffusion are adapted for testing this compound.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7][8][9][10]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Prepare this compound Dilutions:
-
Create a series of twofold dilutions of this compound in CAMHB in the 96-well plate.
-
Typically, dispense 50 µL of CAMHB into wells 2 through 12.
-
Add 100 µL of the working this compound solution to well 1 and 50 µL to well 2.
-
Serially dilute 50 µL from well 2 to well 11, discarding the final 50 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
-
Interpretation of Results:
Caption: Broth microdilution workflow.
Agar Dilution Method for MIC Determination
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[8][13][14] It is a reference method for MIC determination.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Agar Plates:
-
Prepare a series of twofold dilutions of this compound.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar).
-
Pour the agar into sterile petri dishes and allow them to solidify.[15]
-
A control plate with no antibiotic should also be prepared.
-
-
Prepare and Inoculate:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate. Multiple strains can be tested on the same plate.
-
-
Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[14]
-
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent.[11][16][17][18]
Materials:
-
Paper disks impregnated with a standardized amount of this compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculate MHA Plate:
-
Apply Antibiotic Disks:
-
Aseptically place the this compound-impregnated disks on the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.[12]
-
-
Interpretation of Results:
Data Presentation and Interpretation
The results of susceptibility testing are typically presented in tables. The interpretation of MIC values and zone diameters requires established clinical breakpoints, which categorize an isolate as Susceptible, Intermediate, or Resistant.[19][20][21][22][23] Since standardized breakpoints for this compound are not yet established by bodies like CLSI or EUCAST, the following tables present hypothetical data for illustrative purposes.
Table 1: Hypothetical MIC Distribution of this compound against P. aeruginosa
| This compound MIC (µg/mL) | Number of Isolates (n=100) | Percentage of Isolates (%) |
| ≤0.5 | 35 | 35% |
| 1 | 40 | 40% |
| 2 | 15 | 15% |
| 4 | 5 | 5% |
| 8 | 3 | 3% |
| ≥16 | 2 | 2% |
Table 2: Hypothetical Interpretive Criteria for this compound
| Interpretation | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |
| Susceptible (S) | ≤2 | ≥18 |
| Intermediate (I) | 4 | 15-17 |
| Resistant (R) | ≥8 | ≤14 |
Table 3: Example Susceptibility Results for this compound against Clinical Isolates
| Isolate ID | Organism | MIC (µg/mL) | Zone Diameter (mm) | Interpretation |
| PA001 | P. aeruginosa | 1 | 20 | Susceptible |
| PA002 | P. aeruginosa | 4 | 16 | Intermediate |
| PA003 | P. aeruginosa | 16 | 10 | Resistant |
| EC001 | E. coli | >64 | 6 | Resistant |
| KP001 | K. pneumoniae | >64 | 6 | Resistant |
Note: The data and interpretive criteria presented in these tables are for illustrative purposes only and should not be used for clinical decision-making. The establishment of official breakpoints requires extensive clinical and microbiological data.
Conclusion
The microbiological techniques described provide a framework for evaluating the in vitro activity of this compound. Consistent application of these standardized protocols is essential for generating reliable and comparable susceptibility data, which is fundamental for the research and development of new antimicrobial agents. Further studies are required to establish official interpretive criteria for this compound to guide its potential clinical use.
References
- 1. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modes of action of tunicamycin, liposidomycin B, and this compound: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. asm.org [asm.org]
- 12. apec.org [apec.org]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Agar dilution - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. microbenotes.com [microbenotes.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. droracle.ai [droracle.ai]
- 20. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 21. Interpretation of Culture & Susceptibility Reports [cliniciansbrief.com]
- 22. dickwhitereferrals.com [dickwhitereferrals.com]
- 23. emedicine.medscape.com [emedicine.medscape.com]
Application Note: High-Resolution Mass Spectrometry for the Detection and Quantification of Mureidomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of Mureidomycin A from complex matrices, such as fermentation broths, using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This compound, a potent antibiotic produced by Streptomyces, inhibits the crucial bacterial cell wall peptidoglycan synthesis pathway. The described methodology provides the necessary specificity and sensitivity for the accurate quantification of this compound, facilitating research and development in novel antibiotic discovery.
Introduction
This compound is a peptidyl-nucleoside antibiotic with significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] It exerts its antibacterial effect by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] This unique mechanism of action makes this compound a promising candidate for the development of new antimicrobial agents.
Accurate and reliable analytical methods are crucial for the discovery, characterization, and development of this compound. This application note provides a detailed protocol for the extraction and quantification of this compound from Streptomyces fermentation broth using UPLC-HRMS.
Principle of the Method
This method utilizes the high separation efficiency of UPLC and the high mass accuracy and sensitivity of HRMS for the selective detection and quantification of this compound. Samples are first subjected to a liquid-liquid extraction to isolate the analyte from the complex fermentation matrix. The extract is then injected into the UPLC system, where this compound is chromatographically separated from other components. The eluent is introduced into the high-resolution mass spectrometer, where this compound is ionized and its exact mass-to-charge ratio (m/z) is measured, allowing for highly specific detection and accurate quantification.
Experimental Protocols
Sample Preparation: Extraction from Fermentation Broth
This protocol is a general guideline and may require optimization based on the specific fermentation medium and conditions.
-
Harvesting: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
To 10 mL of the supernatant, add an equal volume of ethyl acetate (B1210297).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
-
-
Collection: Carefully collect the upper organic layer (ethyl acetate) containing this compound.
-
Drying: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
UPLC-HRMS Analysis
The following are typical UPLC-HRMS parameters for the analysis of this compound. Instrument-specific optimization is recommended.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| HRMS System | Thermo Scientific Q Exactive or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ion (M+H)+ | m/z 841.3218[1] |
| Resolution | 70,000 |
| Scan Range | m/z 150-1000 |
Data Presentation: Quantitative Performance
While a full method validation for this compound has not been published, the following table presents typical performance characteristics for a validated UPLC-HRMS method for the quantification of a similar antibiotic. These values should be used as a guideline, and a comprehensive method validation is required for regulatory purposes.
| Validation Parameter | Representative Performance Characteristic |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caption: this compound inhibits the MraY translocase.
Conclusion
The UPLC-HRMS method described provides a highly selective and sensitive approach for the detection and quantification of this compound. This analytical procedure is an invaluable tool for researchers in the field of antibiotic discovery and development, enabling accurate measurement of this promising antibacterial compound in complex biological matrices. The provided protocols and performance characteristics serve as a strong foundation for the implementation of this method in a research or quality control setting.
References
Mureidomycin A: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mureidomycin A is a potent peptidyl-nucleoside antibiotic with specific activity against Pseudomonas aeruginosa. It functions by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a crucial enzyme in the bacterial peptidoglycan synthesis pathway. This document provides detailed application notes and experimental protocols for the utilization of this compound in a laboratory setting, intended to guide researchers in microbiology, biochemistry, and drug discovery.
Mechanism of Action
This compound exerts its antibacterial effect by targeting and inhibiting the MraY translocase.[1][2][3] MraY catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I.[2][3] This is the first membrane-bound step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this step, this compound effectively blocks cell wall construction, leading to the formation of spheroplasts and eventual cell lysis.[1]
Caption: Mechanism of action of this compound.
Quantitative Data
The biological activity of this compound has been quantified through various assays. The following tables summarize key inhibitory concentrations.
Table 1: Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas aeruginosa
| Compound | MIC Range (µg/mL) |
| This compound | Varies by strain |
| Mureidomycin C | 0.1 - 3.13 |
Data sourced from multiple strains of P. aeruginosa.
Table 2: In Vitro Inhibition of MraY Translocase
| Compound | Assay Type | Enzyme Source | IC50 | Ki |
| This compound | Radiochemical | Pseudomonas aeruginosa | 0.05 µg/mL | - |
| This compound | Fluorescence | Escherichia coli | - | 36 nM (initial), 2 nM (steady-state) |
IC50 and Ki values can vary based on experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against Pseudomonas aeruginosa using the broth microdilution method.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Culture P. aeruginosa in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Serial Dilutions: Perform a two-fold serial dilution of this compound in the 96-well plate containing CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into peptidoglycan in ether-treated bacterial cells.
Materials:
-
This compound
-
Ether-treated Pseudomonas aeruginosa cells
-
UDP-MurNAc-pentapeptide
-
UDP-[14C]N-acetylglucosamine ([14C]UDP-GlcNAc)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 50 mM NH4Cl, 20 mM MgCl2, 10 mM ATP, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, UDP-MurNAc-pentapeptide, [14C]UDP-GlcNAc, and ether-treated cells.
-
Inhibitor Addition: Add this compound at various concentrations. Include a control without the inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation: Stop the reaction by adding ice-cold 10% TCA.
-
Washing: Collect the precipitate by filtration or centrifugation. Wash the pellet sequentially with 5% TCA, ethanol, and ether to remove unincorporated radiolabel.
-
Quantification: Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in samples treated with this compound to the untreated control to determine the percent inhibition.
Lipid Intermediate I Formation Assay
This assay specifically measures the MraY-catalyzed formation of Lipid I.
Materials:
-
This compound
-
Ether-treated Pseudomonas aeruginosa cells or purified/overexpressed MraY
-
[14C]UDP-MurNAc-pentapeptide
-
Reaction Buffer (as in 3.2)
-
n-butanol
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Combine the reaction buffer, [14C]UDP-MurNAc-pentapeptide, and the enzyme source (ether-treated cells or purified MraY).
-
Inhibitor Addition: Add this compound at various concentrations.
-
Incubation: Incubate at 37°C for a suitable time (e.g., 20-30 minutes).
-
Extraction: Extract the lipid-soluble components by adding an equal volume of n-butanol and vortexing.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the n-butanol (upper) phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure radioactivity.
-
Analysis: Calculate the inhibition of Lipid I formation based on the reduction in radioactivity in the organic phase.
Caption: Workflow for Lipid I Formation Assay.
Continuous Fluorescence-Based MraY Assay
This high-throughput compatible assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide derivative to continuously monitor MraY activity.
Materials:
-
This compound
-
Solubilized MraY enzyme preparation
-
Dansyl-labeled UDP-MurNAc-pentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (lipid substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% Triton X-100)
-
Fluorometer
Procedure:
-
Assay Setup: In a fluorometer cuvette or microplate well, combine the assay buffer, undecaprenyl phosphate, and solubilized MraY.
-
Inhibitor Addition: Add this compound at desired concentrations. Pre-incubate if slow-binding inhibition is being studied.
-
Initiate Reaction: Start the reaction by adding the dansyl-labeled UDP-MurNAc-pentapeptide.
-
Fluorescence Monitoring: Monitor the change in fluorescence intensity over time. The formation of the lipid-linked product results in a change in the fluorescence properties of the dansyl group.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence traces. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound. Ki values can be determined by analyzing the inhibition at various substrate and inhibitor concentrations.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Ordering Information
This compound is a specialized biochemical and may be available from various commercial suppliers of antibiotics and research chemicals. It is recommended to source from a reputable supplier to ensure purity and quality.
References
Application Notes and Protocols for Mureidomycin A Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of Mureidomycin A solutions in experimental settings. Adherence to these guidelines will help ensure the stability and activity of the compound, leading to reproducible experimental outcomes.
Introduction
This compound is a peptidylnucleoside antibiotic that exhibits potent activity against Pseudomonas aeruginosa. It functions by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a crucial enzyme in the bacterial peptidoglycan synthesis pathway.[1][2] This specific mode of action makes this compound a valuable tool for research into bacterial cell wall biosynthesis and for the development of novel antibacterial agents.
Physicochemical Properties
This compound is described as a white, amphoteric powder.[3] Understanding its solubility and stability is critical for the preparation of solutions for experimental use.
Data Presentation: Solubility and Stability
| Parameter | Solvent/Condition | Value | Reference |
| Molecular Formula | - | C38H48N8O12S | [3] |
| Molecular Weight | - | 840.9 g/mol | [3] |
| Solubility | Water | Soluble | [3] |
| Methanol (B129727) | Soluble | [3] | |
| pH Stability | Aqueous Solution | pH 2-8 | Benchchem |
Note: Specific quantitative solubility data (e.g., mg/mL) and detailed stability data under various temperature and light conditions are not extensively documented in publicly available literature. The provided information is based on available qualitative descriptions. Researchers should perform their own validation for specific experimental needs.
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution, which can be further diluted to desired working concentrations.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or methanol
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Analytical balance
-
Syringe filter (0.22 µm pore size, compatible with the chosen solvent)
-
Sterile syringes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, for 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
Dissolution: Add the appropriate volume of sterile water or methanol to the tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination, especially for solutions prepared in water for use in cell-based assays.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation.
Storage and Handling of this compound Solutions
Proper storage is essential to maintain the biological activity of this compound solutions.
-
Short-term Storage (up to 1 week): Aliquots of this compound solutions can be stored at 2-8°C.
-
Long-term Storage (1 month or longer): For long-term storage, it is recommended to store aliquots at -20°C or -80°C.[4][5] General guidelines for antibiotic solutions suggest that storage at -20°C can be effective for up to a year for many antibiotics.[5] However, specific long-term stability data for this compound is not available, and it is advisable to use the frozen stock within 3 to 6 months.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots to mitigate this.
-
Light Sensitivity: While specific data on the photostability of this compound is limited, it is good practice to protect the solutions from light by storing them in amber tubes or by wrapping the tubes in aluminum foil, as many complex organic molecules are light-sensitive.
Mandatory Visualizations
Diagram of the this compound Mechanism of Action
The following diagram illustrates the inhibition of bacterial peptidoglycan synthesis by this compound.
Caption: Inhibition of MraY by this compound.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the key steps for preparing this compound solutions for experimental use.
Caption: Workflow for this compound solution preparation.
References
- 1. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
Unveiling the Action of Mureidomycin A: A Guide to Using Ether-Treated Bacterial Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the mechanism of action of Mureidomycin A, a potent antibiotic, using ether-treated bacterial cells. This in vitro system offers a valuable tool for investigating the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation. By permeabilizing the bacterial cell membrane with ether, researchers can gain direct access to the cytoplasmic enzymes involved in this process, allowing for precise characterization of antibiotic activity.
Introduction to this compound and Ether-Treated Cells
This compound (MRD A) is a peptidylnucleoside antibiotic with notable activity against Pseudomonas aeruginosa.[1][2] Its primary mode of action is the inhibition of bacterial peptidoglycan synthesis.[1][2] Specifically, this compound targets and inhibits phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY), the enzyme responsible for the first membrane-bound step in peptidoglycan biosynthesis.[1][2][3] This enzyme catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][3]
The use of ether-treated bacterial cells provides a powerful in vitro system to study this inhibition.[1] Treatment with ether renders the cell membrane permeable to small molecules, such as nucleotide precursors and antibiotics, while leaving the essential enzymatic machinery for peptidoglycan synthesis largely intact.[1] This allows for the direct measurement of the effects of compounds like this compound on specific steps of the peptidoglycan synthesis pathway.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on peptidoglycan synthesis and related processes in ether-treated Pseudomonas aeruginosa.
Table 1: Effect of this compound on Peptidoglycan Synthesis in Ether-Treated P. aeruginosa
| This compound Concentration (µg/mL) | Radioactivity Incorporated (dpm) | % of Control |
| None (Control) | 2,741 | 100 |
| 10 | 487 | 18 |
| 1 | 510 | 19 |
| 0.1 | 1,440 | 53 |
Data adapted from Isono, F., & Inukai, M. (1991). This compound, a new inhibitor of bacterial peptidoglycan synthesis. Antimicrobial agents and chemotherapy, 35(2), 234–236.[4]
Table 2: Effect of this compound on Lipid-Intermediate Formation in Ether-Treated P. aeruginosa
| This compound Concentration (µg/mL) | Radioactivity Incorporated (dpm) | % of Control |
| None (Control) | 1,896 | 100 |
| 10 | 256 | 13 |
| 1 | 303 | 16 |
| 0.1 | 989 | 52 |
Data adapted from Isono, F., & Inukai, M. (1991). This compound, a new inhibitor of bacterial peptidoglycan synthesis. Antimicrobial agents and chemotherapy, 35(2), 234–236.[4]
Table 3: Effect of this compound on Phospho-MurNAc-pentapeptide Translocase Activity
| This compound Concentration (µg/mL) | Inhibition (%) |
| 10 | 94 |
| 1 | 93 |
| 0.1 | 87 |
| 0.01 | 11 |
Data adapted from Isono, F., & Inukai, M. (1991). This compound, a new inhibitor of bacterial peptidoglycan synthesis. Antimicrobial agents and chemotherapy, 35(2), 234–236.[4] The concentration of this compound required for 50% inhibition was calculated to be approximately 0.05 µg/ml.[4]
Experimental Protocols
The following are detailed protocols for the preparation of ether-treated cells and the subsequent assays to measure peptidoglycan synthesis and lipid-intermediate formation.
Protocol for Preparation of Ether-Treated Bacterial Cells
This protocol describes the permeabilization of bacterial cells using diethyl ether.
Materials:
-
Bacterial culture (e.g., Pseudomonas aeruginosa) in logarithmic growth phase
-
Tris-HCl buffer (e.g., 0.05 M, pH 7.8)
-
Diethyl ether
-
Centrifuge and centrifuge tubes
-
Ice bath
Procedure:
-
Harvest bacterial cells from a culture in the logarithmic growth phase by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with cold Tris-HCl buffer.
-
Resuspend the cells in the same buffer to a desired cell density (e.g., an optical density at 660 nm of 10).
-
Place the cell suspension in an ice bath and add an equal volume of cold diethyl ether.
-
Shake the mixture vigorously for 1 minute.
-
Aspirate and discard the upper ether layer.
-
Remove the residual ether from the cell suspension by bubbling with nitrogen gas or by gentle agitation under a vacuum for a few minutes.
-
The resulting ether-treated cells are now ready for use in the in vitro synthesis assays.
Protocol for In Vitro Peptidoglycan Synthesis Assay
This assay measures the incorporation of radiolabeled precursors into the peptidoglycan of ether-treated cells.
Materials:
-
Ether-treated bacterial cells
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and ATP)
-
UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide)
-
UDP-N-acetyl-[¹⁴C]glucosamine (UDP-[¹⁴C]GlcNAc)
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA), ice-cold
-
Ethanol
-
Ether
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ether-treated cells, UDP-MurNAc-pentapeptide, and the test compound (this compound) at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding UDP-[¹⁴C]GlcNAc.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding an equal volume of ice-cold TCA (e.g., 10% final concentration).
-
Keep the mixture on ice for at least 30 minutes to precipitate the macromolecules.
-
Collect the precipitate by filtration through a membrane filter (e.g., nitrocellulose).
-
Wash the filter successively with cold TCA, ethanol, and ether.[4]
-
Dry the filter and measure the incorporated radioactivity using a liquid scintillation counter.[4]
-
A control reaction without any inhibitor should be run in parallel.
Protocol for Lipid-Intermediate Formation Assay
This assay specifically measures the formation of Lipid I, the product of the MraY translocase.
Materials:
-
Ether-treated bacterial cells
-
Reaction buffer (as in the peptidoglycan synthesis assay)
-
UDP-[¹⁴C]MurNAc-pentapeptide
-
This compound (or other test compounds)
-
n-butanol
-
Water
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ether-treated cells, and the test compound (this compound) at various concentrations.
-
Pre-incubate the mixture as described previously.
-
Initiate the reaction by adding UDP-[¹⁴C]MurNAc-pentapeptide.
-
Incubate the reaction for a specific time (e.g., 10 minutes) at the desired temperature.
-
Stop the reaction by adding a volume of n-butanol and vortexing vigorously.
-
Separate the phases by centrifugation. The lipid-linked intermediates will be in the n-butanol (upper) phase.
-
Transfer an aliquot of the n-butanol phase to a scintillation vial.
-
Evaporate the solvent and add scintillation fluid.
-
Measure the radioactivity to quantify the amount of lipid-intermediate formed.
-
A control reaction without any inhibitor should be run in parallel.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: this compound inhibits the MraY enzyme.
Caption: Workflow for studying this compound.
Caption: this compound's mechanism of action.
By following these protocols and utilizing the provided information, researchers can effectively employ ether-treated bacterial cells as a robust system to investigate the molecular details of this compound's action and to screen for novel inhibitors of peptidoglycan biosynthesis.
References
Application Notes and Protocols for Fluorescence-Based Monitoring of Mureidomycin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin A is a potent antibiotic that targets the initial membrane-bound step of peptidoglycan biosynthesis, a crucial pathway for bacterial cell wall formation. Its specific target is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which catalyzes the transfer of the soluble precursor UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate. Inhibition of MraY disrupts the synthesis of Lipid I, a vital intermediate, ultimately leading to bacterial cell death. This document provides detailed protocols for fluorescence-based assays designed to monitor the inhibitory activity of this compound against MraY, facilitating research and drug development efforts targeting this essential bacterial enzyme.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of MraY. It binds to the cytoplasmic face of the MraY enzyme, interfering with the binding of the natural substrate, UDP-MurNAc-pentapeptide. Structural studies have revealed that this compound and other nucleoside inhibitors occupy a shallow binding site on MraY. Furthermore, evidence suggests that the inhibitory activity of mureidomycins can be influenced by the concentration of Mg2+, a critical cofactor for MraY function, indicating a complex inhibitory mechanism.[1]
Caption: this compound inhibits the MraY-catalyzed formation of Lipid I.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and other known MraY inhibitors. These values have been compiled from various studies and provide a comparative overview of their potencies.
Table 1: Inhibitory Activity (IC50) of Various Compounds against MraY
| Compound | Target Organism/Enzyme Source | IC50 (nM) | Reference |
| 3'-hydroxythis compound | Aquifex aeolicus MraY | 52 | [1] |
| Carbacaprazamycin | Aquifex aeolicus MraY | 104 | [1] |
| Capuramycin | Aquifex aeolicus MraY | 185 | [1] |
Table 2: Inhibition Constants (Ki) for MraY Inhibitors
| Compound | Target Organism/Enzyme Source | Ki (nM) | Inhibition Type | Reference |
| Liposidomycin B | Escherichia coli MraY | 80 ± 15 | Slow-binding, competitive with lipid substrate | [2] |
| Tunicamycin | Escherichia coli MraY | 550 ± 100 | Reversible, competitive with dansyl-UDP-MurNAc-pentapeptide |
Experimental Protocols
Protocol 1: Continuous Fluorescence-Based Assay for MraY Activity
This assay relies on the use of a fluorescently labeled substrate, UDP-MurNAc-Nɛ-dansylpentapeptide. The dansyl fluorophore exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum when it is transferred from the aqueous environment of the soluble substrate to the hydrophobic environment of the lipid product, dansylated Lipid I. This change allows for the continuous monitoring of the MraY-catalyzed reaction.
References
- 1. Recent progress in fluorescent probes for bacteria - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Modes of action of tunicamycin, liposidomycin B, and this compound: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolating Mureidomycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycin A is a peptidyl-nucleoside antibiotic that exhibits potent and specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen known for its high levels of antibiotic resistance. Produced by actinomycetes such as Streptomyces flavidovirens and Streptomyces roseosporus, this compound inhibits bacterial cell wall biosynthesis.[1][2][3] Its unique mode of action involves the inhibition of MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), a crucial enzyme in the early stages of peptidoglycan synthesis.[3] This novel mechanism makes this compound a promising candidate for the development of new therapeutics against multidrug-resistant bacteria.
These application notes provide a comprehensive overview of the techniques and protocols for the fermentation, isolation, and purification of this compound.
Fermentation Protocol for this compound Production
Successful isolation of this compound begins with robust fermentation of a high-yielding strain of Streptomyces. The following protocol is a general guideline and may require optimization for specific strains and fermentation equipment.
1. Culture and Media:
-
Producing Organism: Streptomyces flavidovirens or a genetically engineered strain of Streptomyces roseosporus.
-
Seed Culture Medium (TSB):
-
Pancreatic digest of casein: 17 g/L
-
Papaic digest of soybean: 3 g/L
-
Dextrose: 2.5 g/L
-
Sodium Chloride: 5 g/L
-
Dipotassium phosphate: 2.5 g/L
-
-
Production Medium (ISP-2):
-
Malt extract: 10 g/L
-
Yeast extract: 4 g/L
-
Glucose: 4 g/L
-
Adjust pH to 7.2 before sterilization.
-
2. Fermentation Parameters:
| Parameter | Value |
| Temperature | 28-30°C |
| Agitation | 200-250 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Inoculum Size | 5-10% (v/v) of seed culture |
| Fermentation Time | 5-7 days |
Isolation and Purification of this compound
The purification of this compound from the fermentation broth is a multi-step process involving a series of chromatographic techniques to separate the target molecule from other cellular components and media constituents.
Workflow for this compound Isolation
References
- 1. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of Mureidomycin analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mureidomycins are a class of uridyl peptide nucleoside antibiotics with potent activity against Gram-negative bacteria, including resistant strains of Pseudomonas aeruginosa.[1][2] They function by inhibiting the bacterial enzyme MraY, a key component in the biosynthesis of peptidoglycan.[3] The structural diversity of mureidomycin analogues, arising from variations in the peptide chain and modifications to the uracil (B121893) ring, presents a significant challenge and opportunity for antibiotic drug discovery.[4][5] High-performance liquid chromatography (HPLC) is an essential analytical technique for the separation, quantification, and purification of these complex analogues from fermentation broths and for structure-activity relationship (SAR) studies. This application note provides a detailed protocol for the HPLC and UPLC-HRMS analysis of mureidomycin analogues produced by Streptomyces roseosporus.
Experimental Protocols
Sample Preparation: Fermentation and Extraction
A detailed protocol for the fermentation of Streptomyces roseosporus and subsequent extraction of mureidomycin analogues is crucial for reproducible HPLC analysis.
a. Fermentation:
-
Inoculate a suitable seed medium with spores of Streptomyces roseosporus and incubate for 2-3 days.
-
Transfer the seed culture to a production medium (e.g., ISP-2) and ferment for 4-8 days.
-
Monitor the production of mureidomycins by taking aliquots at different time points for analysis.
b. Extraction:
-
Centrifuge the fermentation broth to separate the mycelia from the supernatant.
-
The mureidomycin analogues are typically found in the culture filtrate (supernatant).
-
For analytical purposes, the culture filtrate can often be directly analyzed after filtration through a 0.22 µm filter.
-
For preparative purposes or to concentrate the sample, the supernatant can be subjected to solid-phase extraction (SPE) or liquid-liquid extraction. A common method involves adsorption onto an Amberlite XAD-2 resin column, followed by elution with methanol.
Analytical HPLC-MS Method
This method is suitable for the identification and quantification of mureidomycin analogues in fermentation extracts.
-
Instrumentation: An HPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF MS) is recommended for accurate identification.
-
Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV detection at 280 nm and/or mass spectrometry.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-10 min: 0% to 15% B
-
10-15 min: 15% to 50% B
-
15-17 min: 50% to 100% B
-
17-19 min: Hold at 100% B
-
Post-run equilibration is necessary before the next injection.
-
Preparative HPLC Method
For the isolation of individual mureidomycin analogues for further structural elucidation and biological testing.
-
Instrumentation: A preparative HPLC system with a fraction collector.
-
Column: Zorbax SB-C18, 9.4 × 250 mm, 5 µm particle size.
-
Mobile Phase: A suitable gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 2 mL/min.
-
Detection: UV detection at 280 nm.
-
Loading: The amount of crude extract loaded will depend on the concentration of the target compounds and the column capacity.
Data Presentation
The following table summarizes the mass spectrometric data for various mureidomycin analogues identified from Streptomyces roseosporus. This data is critical for the identification of known and novel analogues in a sample.
| Mureidomycin Analogue | [M+H]⁺ (m/z) | Reference |
| Mureidomycin A | 841.3218 | |
| Dihydro-Mureidomycin A | 843.3340 | |
| Mureidomycin B | 899.3246 | |
| N-acetylmureidomycin E | 849.3763 | |
| N-acetylmureidomycin I | 851.3909 | |
| N-acetylmureidomycin J | 851.3909 | |
| Acetylated Mureidomycins (various) | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the cultivation of Streptomyces roseosporus to the analysis of mureidomycin analogues.
Caption: Experimental workflow for Mureidomycin analysis.
Mureidomycin Biosynthetic Pathway Modification
This diagram illustrates the logical relationship in the biosynthesis of mureidomycin (MRD) and dihydro-mureidomycin (rMRD) analogues based on gene function. Disruption of specific genes leads to the accumulation of different analogue series.
Caption: Mureidomycin biosynthetic modification pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mureidomycin A Fermentation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation and purification of Mureidomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to produce?
This compound is a peptidylnucleoside antibiotic with potent activity against Pseudomonas aeruginosa. Its production, typically through fermentation of Streptomyces species such as Streptomyces flavidovirens or Streptomyces roseosporus, presents several challenges. These include potentially low fermentation titers, the co-production of multiple structurally similar analogs (Mureidomycins B, C, D, and others), and the molecule's potential instability during purification. The complex structure of this compound also makes its purification from the fermentation broth a multi-step and intricate process.
Q2: My Streptomyces culture shows good growth (high biomass), but the this compound yield is low. What are the possible reasons?
High biomass with low secondary metabolite production is a common issue in Streptomyces fermentations. This decoupling of growth and production can be attributed to several factors:
-
Nutrient Repression: High levels of easily metabolizable carbon or nitrogen sources can suppress the biosynthetic genes for secondary metabolites like this compound.
-
Suboptimal Induction: The genetic pathways for this compound biosynthesis may not be fully activated due to the absence of specific inducer molecules or the presence of repressors in the fermentation medium.
-
Incorrect Harvest Time: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Harvesting the culture too early or too late can lead to low yields.
-
Unfavorable pH: The pH of the fermentation broth can shift during cultivation. If the pH deviates from the optimal range for the biosynthetic enzymes, production can be significantly reduced.
Q3: I am observing significant batch-to-batch variability in my this compound fermentation. How can I improve consistency?
Batch-to-batch variability is often due to inconsistencies in the initial stages of the fermentation process. To improve consistency, focus on the following:
-
Standardize Inoculum Preparation: Ensure that the preparation of the spore stock and the development of the seed culture are highly standardized in terms of age, size, and physiological state.
-
Media Preparation: Precisely control the composition and preparation of the fermentation medium. Even minor variations in component concentrations can impact the final yield.
-
Control of Physical Parameters: Maintain consistent control over physical parameters such as temperature, pH, agitation, and aeration rates throughout the fermentation.
Q4: What are the main challenges in purifying this compound?
The primary challenges in this compound purification are:
-
Co-production of Analogs: Streptomyces often produces a mixture of Mureidomycin analogs which have very similar chemical structures and properties, making their separation difficult.
-
Instability: this compound may be sensitive to pH and temperature extremes, which can lead to degradation during the purification process.
-
Complex Feedstream: The fermentation broth is a complex mixture of cellular debris, residual media components, and other metabolites, which can interfere with the initial purification steps.
Troubleshooting Guides
Fermentation Troubleshooting
Problem: Low or No this compound Production
| Possible Cause | Troubleshooting Action |
| Suboptimal Media Composition | Systematically evaluate different carbon and nitrogen sources. For instance, replace a rapidly consumed carbon source like glucose with a more slowly metabolized one like starch or glycerol. Test various nitrogen sources such as soybean meal, yeast extract, or peptone. |
| Incorrect Fermentation pH | Monitor the pH of the culture throughout the fermentation. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0-7.5). If necessary, use buffers or automated pH control to maintain the optimal pH range. |
| Inadequate Aeration | Increase the agitation speed or aeration rate to improve dissolved oxygen levels. For shake flask cultures, using baffled flasks can enhance oxygen transfer. |
| Poor Inoculum Quality | Prepare a fresh inoculum from a well-sporulated culture. Standardize the spore concentration and the age of the seed culture to ensure a consistent start to each fermentation. |
Purification Troubleshooting
Problem: Poor Separation of this compound from Analogs
| Possible Cause | Troubleshooting Action |
| Inadequate Chromatographic Resolution | Optimize the elution gradient in your chromatography steps. For ion-exchange chromatography, a shallower salt gradient may improve the separation of closely related analogs. For reverse-phase HPLC, adjusting the mobile phase composition and using a slower gradient can enhance resolution. |
| Incorrect Column Chemistry | Experiment with different chromatography resins. If one type of resin (e.g., a specific ion exchanger) does not provide adequate separation, a different one with alternative selectivity may be more effective. |
| Co-elution of Impurities | Incorporate an additional purification step with a different separation mechanism. For example, if you are using ion-exchange chromatography, adding a subsequent size-exclusion or hydrophobic interaction chromatography step can help remove persistent impurities. |
Problem: Degradation of this compound during Purification
| Possible Cause | Troubleshooting Action |
| pH Instability | Maintain the pH of all buffers within a stable range for this compound. While specific data for this compound is limited, many antibiotics are most stable at a neutral pH. Avoid strongly acidic or alkaline conditions. |
| Temperature Instability | Perform all purification steps at a reduced temperature (e.g., 4°C) to minimize enzymatic and chemical degradation. |
| Prolonged Processing Time | Streamline the purification workflow to reduce the overall processing time. Combine purification steps where possible and avoid unnecessary delays between steps. |
Data Presentation
Table 1: Effect of Carbon Source on Antibiotic Production by Streptomyces sp.
| Carbon Source (1% w/v) | Dry Weight (g/100mL) | Antibiotic Production (Inhibition Zone in mm) |
| Starch | 0.52 | 32 |
| Glucose | 0.48 | 28 |
| Fructose | 0.45 | 25 |
| Sucrose | 0.42 | 22 |
| Glycerol | 0.38 | 20 |
Note: Data adapted from studies on Streptomyces sp. and is intended to be illustrative of general trends.
Table 2: Effect of pH on Antibiotic Production by Streptomyces sp.
| Initial pH | Dry Weight (g/100mL) | Antibiotic Production (Inhibition Zone in mm) |
| 5.0 | 0.25 | 15 |
| 6.0 | 0.35 | 25 |
| 7.0 | 0.40 | 30 |
| 8.0 | 0.38 | 28 |
| 9.0 | 0.30 | 20 |
Note: Data adapted from studies on Streptomyces sp. and is intended to be illustrative of general trends.
Table 3: Effect of Temperature on Antibiotic Production by Streptomyces sp.
| Temperature (°C) | Dry Weight (g/100mL) | Antibiotic Production (Inhibition Zone in mm) |
| 25 | 0.30 | 22 |
| 30 | 0.42 | 32 |
| 35 | 0.35 | 26 |
| 40 | 0.28 | 18 |
Note: Data adapted from studies on Streptomyces sp. and is intended to be illustrative of general trends.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces roseosporus for Mureidomycin Production
-
Seed Culture Preparation:
-
Inoculate a loopful of S. roseosporus spores into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB).
-
Incubate at 28-30°C for 2 days with shaking at 220 rpm.
-
-
Production Fermentation:
-
Transfer the seed culture (1% v/v) into a 2 L flask containing 500 mL of ISP-2 medium (Malt Extract 10 g/L, Yeast Extract 4 g/L, Dextrose 4 g/L).
-
Incubate at 28-30°C for 7-10 days with shaking at 220 rpm.
-
Monitor the production of this compound periodically by taking samples and analyzing them by HPLC.
-
Protocol 2: General Purification Scheme for Mureidomycins
-
Harvest and Clarification:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Filter the supernatant through a 0.45 µm filter to obtain a clarified broth.
-
-
Adsorption Chromatography (Amberlite XAD-2):
-
Pass the clarified broth through a column packed with Amberlite XAD-2 resin.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the Mureidomycins with a stepwise gradient of methanol (B129727) in water.
-
-
Ion-Exchange Chromatography (e.g., DEAE-Sepharose or CG-50):
-
The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of this compound and the pH of the buffer.
-
Equilibrate the column with a low salt buffer.
-
Load the Mureidomycin-containing fraction from the previous step.
-
Wash the column with the equilibration buffer.
-
Elute with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
-
Size-Exclusion Chromatography (Toyopearl HW-40):
-
Concentrate the fractions containing this compound.
-
Load the concentrated sample onto a Toyopearl HW-40 column equilibrated with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Elute with the same buffer and collect fractions based on their molecular size.
-
-
Final Polishing (Reverse-Phase HPLC):
-
Further purify the this compound-containing fractions using a semi-preparative C18 HPLC column.
-
Use a gradient of acetonitrile (B52724) in water with a suitable modifier like formic acid or trifluoroacetic acid.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield in fermentation.
Caption: A general workflow for the purification of this compound.
Technical Support Center: Mureidomycin A Production
Welcome to the technical support center for Mureidomycin A production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
This compound (MRD A) is a peptidylnucleoside antibiotic with potent activity against Pseudomonas aeruginosa, including strains resistant to β-lactam antibiotics.[1][2] It functions by inhibiting the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is a crucial step in peptidoglycan synthesis.[1][3][4] Production of this compound is often challenging due to low yields from wild-type microbial strains. This can be attributed to tightly regulated or silent biosynthetic gene clusters (BGCs) in the producing organisms, such as Streptomyces species.
Q2: Which microorganisms are known to produce Mureidomycins?
Mureidomycins were first isolated from Streptomyces flavidovirens. More recently, a cryptic biosynthetic gene cluster for mureidomycins has been identified and activated in Streptomyces roseosporus NRRL 15998.
Q3: What is the primary mechanism of action for this compound?
This compound targets and inhibits the MraY translocase. This enzyme is responsible for the formation of the lipid intermediate I, a fundamental step in the biosynthesis of the bacterial cell wall peptidoglycan. By blocking this pathway, this compound disrupts cell wall formation, leading to spheroplast formation and eventual cell lysis in susceptible bacteria.
Troubleshooting Guide for Low this compound Yield
This guide addresses specific issues that can lead to low yields of this compound during production.
Issue 1: No or very low production of this compound in Streptomyces roseosporus NRRL 15998.
-
Potential Cause: The Mureidomycin biosynthetic gene cluster (BGC) in S. roseosporus is cryptic, meaning it is not expressed or is expressed at very low levels under standard laboratory conditions. The native activator gene, a homolog of ssaA, fails to activate the cluster.
-
Solution: Activate the cryptic BGC by introducing an exogenous positive regulatory gene. The gene ssaA, from the sansanmycin BGC of Streptomyces sp. strain SS, has been shown to effectively activate mureidomycin production when constitutively expressed in S. roseosporus.
Experimental Workflow for Activation:
Caption: Workflow for activating the cryptic Mureidomycin gene cluster.
Issue 2: Suboptimal yield after genetic activation of the biosynthetic gene cluster.
-
Potential Cause 1: Fermentation conditions are not optimized for this compound production. Factors such as media composition, pH, temperature, and aeration can significantly impact secondary metabolite yields.
-
Solution 1: Systematically optimize fermentation parameters. This can be achieved using statistical methods like Design of Experiments (DOE) to efficiently screen for optimal conditions.
Key Parameters to Optimize:
-
Carbon Source: Glucose concentration (e.g., testing a range from 5% to 10%).
-
Nitrogen Source: Amino acids like lysine (B10760008) can influence production.
-
pH: Maintain a stable pH, typically around 7.0-7.2.
-
Temperature: Optimal temperature for Streptomyces growth and production is usually around 28-30°C.
-
Aeration and Agitation: Ensure sufficient oxygen supply, as this is critical for antibiotic production.
-
-
Potential Cause 2: Precursor availability might be a limiting factor for the biosynthesis of the mureidomycin scaffold, which includes components like m-tyrosine and a modified uridine (B1682114) nucleoside.
-
Solution 2: Implement a precursor feeding strategy during fermentation. Supplementing the culture medium with key precursors at different stages of growth could enhance the final yield.
Issue 3: Inconsistent product profile with multiple mureidomycin analogs.
-
Potential Cause: The biosynthetic pathway naturally produces several related mureidomycin compounds (A, B, C, D) and their dihydro-derivatives. This can complicate downstream processing and yield calculations for a specific analog.
-
Solution: Employ metabolic engineering to streamline the product profile. For instance, specific genes in the BGC control certain modifications. The gene SSGG_03002 is involved in the reduction of the uracil (B121893) ring; its disruption leads to the accumulation of mureidomycins with an unsaturated uracil ring, while disruption of SSGG_02980 results in primarily dihydro-mureidomycins.
Caption: Genetic control of Mureidomycin and Dihydro-mureidomycin production.
Data on Production Improvement Strategies
The following table summarizes the qualitative and quantitative impact of different strategies on this compound production.
| Strategy | Base Strain | Modification | Effect on Mureidomycin Production | Reference |
| Gene Cluster Activation | S. roseosporus NRRL 15998 | Wild-Type | No detectable production. | |
| S. roseosporus NRRL 15998 | Constitutive expression of native activator (SSGG_02995) | No detectable production. | ||
| S. roseosporus NRRL 15998 | Constitutive expression of exogenous activator (ssaA) | Activation of production; distinct HPLC peaks observed that are absent in the wild-type. | ||
| Metabolic Engineering | S. roseosporus (with ssaA) | Deletion of SSGG_03002 | Accumulation of mureidomycins with unsaturated uracil rings (MRDs). | |
| S. roseosporus (with ssaA) | Deletion of SSGG_02980 | Primarily produces dihydro-mureidomycins (rMRDs). |
Key Experimental Protocols
Protocol 1: Activation of the Cryptic mrd Gene Cluster in S. roseosporus
Objective: To activate this compound production by heterologous expression of the ssaA regulatory gene.
Materials:
-
Streptomyces roseosporus NRRL 15998
-
Streptomyces sp. strain SS genomic DNA (source of ssaA)
-
Integrative Streptomyces expression vector (e.g., pSET152-based) with a constitutive promoter (e.g., ermEp*)
-
E. coli ET12567/pUZ8002 for conjugation
-
Appropriate antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid)
-
ISP2 and MS agar (B569324) media
Methodology:
-
Gene Amplification and Cloning:
-
Amplify the ssaA open reading frame from the genomic DNA of Streptomyces sp. strain SS using high-fidelity PCR.
-
Clone the amplified ssaA fragment into the expression vector under the control of the ermEp* promoter.
-
Transform the resulting plasmid into E. coli DH5α for propagation and sequence verification.
-
-
Intergeneric Conjugation:
-
Transform the verified expression plasmid into the non-methylating E. coli strain ET12567/pUZ8002.
-
Grow S. roseosporus spores on ISP2 medium.
-
Prepare a conjugation plate by mixing E. coli donor cells and S. roseosporus spores on MS agar.
-
Incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plate with an appropriate concentration of nalidixic acid (to select against E. coli) and apramycin (to select for Streptomyces containing the integrative plasmid).
-
Incubate at 30°C for 5-7 days until resistant colonies appear.
-
-
Verification:
-
Isolate genomic DNA from the resistant S. roseosporus colonies.
-
Confirm the integration of the ssaA expression cassette by PCR.
-
-
Fermentation and Analysis:
-
Inoculate the engineered strain (now referred to as Sros-hA) into a suitable fermentation medium.
-
Ferment for 7-10 days at 30°C with shaking.
-
Analyze the culture supernatant for Mureidomycin production using HPLC and LC-MS/MS, comparing it to the wild-type S. roseosporus control.
-
Protocol 2: Fermentation Media Optimization using One-Factor-at-a-Time (OFAT)
Objective: To identify key media components that significantly impact this compound yield. This protocol serves as a basic screening method.
Methodology:
-
Establish a Baseline:
-
Prepare a basal fermentation medium (e.g., M1 medium supplemented with glucose and lysine).
-
Perform a baseline fermentation run with the engineered S. roseosporus strain and quantify the this compound yield.
-
-
Vary Carbon Source:
-
Prepare several flasks of the basal medium, each with a different concentration of the primary carbon source (e.g., glucose at 2.5%, 5%, 7.5%, 10% w/v).
-
Keep all other parameters (nitrogen source, pH, temperature, inoculum size) constant.
-
Run the fermentation, harvest, and quantify the yield for each concentration.
-
-
Vary Nitrogen Source:
-
Using the optimal carbon source concentration identified in the previous step, prepare several flasks where the concentration or type of nitrogen source is varied (e.g., different concentrations of yeast extract, peptone, or specific amino acids).
-
Keep all other parameters constant.
-
Run the fermentation and quantify the yield.
-
-
Analyze and Iterate:
-
Plot the yield against the concentration for each tested component to identify the optimal level.
-
The component that shows the most significant impact on yield is a critical factor for production.
-
This process can be repeated for other media components like phosphate (B84403) sources and trace elements. For more efficient optimization, consider using statistical methods like Response Surface Methodology (RSM) after initial screening.
Caption: Logical workflow for One-Factor-at-a-Time (OFAT) media optimization. -
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mureidomycin A Resistance in Pseudomonas aeruginosa
Welcome to the technical support center for researchers studying the mechanisms of resistance to Mureidomycin A in Pseudomonas aeruginosa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound against Pseudomonas aeruginosa?
This compound is a peptidylnucleoside antibiotic that specifically targets the peptidoglycan synthesis pathway in P. aeruginosa. It acts as a competitive inhibitor of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY)[1]. This enzyme is essential for the formation of lipid I, a crucial intermediate in the bacterial cell wall synthesis. By inhibiting MraY, this compound effectively halts cell wall construction, leading to cell lysis and bacterial death[1].
Q2: My P. aeruginosa culture has developed resistance to this compound. What are the potential mechanisms?
While specific, clinically-documented resistance mechanisms to this compound in P. aeruginosa are not extensively detailed in current literature, several plausible mechanisms can be hypothesized based on known antibiotic resistance strategies in this bacterium. These include:
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Target Modification: Mutations in the mraY gene, which encodes the MraY translocase, could alter the enzyme's structure, preventing this compound from binding effectively.
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Efflux Pump Overexpression: P. aeruginosa is notorious for its extensive array of multidrug efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM)[2][3]. Overexpression of one or more of these pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.
-
Reduced Outer Membrane Permeability: Alterations in the outer membrane, such as modifications to the lipopolysaccharide (LPS) structure or changes in porin expression, could hinder the uptake of this compound into the periplasmic space.
Q3: Is there any known cross-resistance between this compound and other antibiotics in P. aeruginosa?
Studies have shown that Mureidomycin C-resistant mutants of P. aeruginosa do not exhibit cross-resistance with β-lactam antibiotics. This is consistent with their different mechanisms of action. However, the possibility of cross-resistance with other antibiotics that are substrates of the same efflux pumps remains an area for investigation. For instance, if this compound is expelled by the MexAB-OprM pump, strains overexpressing this pump would likely show resistance to a broad range of its other substrates, including certain fluoroquinolones and tetracyclines[2].
Q4: How frequently does resistance to this compound arise in P. aeruginosa?
Research on Mureidomycin C, a closely related analogue, has indicated that resistant mutants of P. aeruginosa can appear spontaneously at a high frequency when the bacteria are cultured in the presence of the antibiotic[4]. This suggests that resistance to Mureidomycins may readily develop under selective pressure.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
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Possible Cause 1: Inoculum Preparation. The density of the bacterial inoculum is a critical factor in MIC testing. Inconsistent inoculum preparation can lead to variability in results.
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Solution: Ensure that the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Prepare fresh inocula for each experiment.
-
-
Possible Cause 2: Media Composition. The composition of the growth medium can influence the activity of some antibiotics.
-
Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for many antibiotics. Ensure the media is prepared consistently for each experiment.
-
-
Possible Cause 3: Instability of this compound. The stability of the antibiotic in solution could affect its potency over the course of the experiment.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
Problem 2: Unable to select for this compound-resistant mutants.
-
Possible Cause 1: Insufficient Selective Pressure. The concentration of this compound used for selection may be too low to inhibit the growth of susceptible cells effectively.
-
Solution: Perform a dose-response curve to determine the optimal selective concentration, typically 2-4 times the MIC of the wild-type strain.
-
-
Possible Cause 2: Low Frequency of Resistance. While resistance to Mureidomycin C has been reported to arise at a high frequency, the frequency for this compound might differ.
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Solution: Increase the population size of the culture used for selection to increase the probability of isolating a resistant mutant. Consider using gradient plates to select for a range of resistance levels.
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Problem 3: No significant change in this compound MIC in the presence of an efflux pump inhibitor.
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Possible Cause 1: Efflux is not the primary mechanism of resistance. The resistance observed may be due to target modification or reduced permeability.
-
Solution: Sequence the mraY gene of the resistant mutant to check for mutations. Analyze the outer membrane protein profile to investigate changes in porin expression.
-
-
Possible Cause 2: The efflux pump inhibitor used is not effective against the specific pump responsible. P. aeruginosa has multiple efflux pumps, and a given inhibitor may not block all of them.
-
Solution: Test a panel of efflux pump inhibitors with different specificities. For example, phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum inhibitor of RND-type efflux pumps[5].
-
-
Possible Cause 3: The concentration of the efflux pump inhibitor is suboptimal.
-
Solution: Titrate the concentration of the efflux pump inhibitor to ensure it is used at a non-toxic but effective concentration.
-
Quantitative Data Presentation
The following table provides an illustrative example of how to present MIC data when investigating this compound resistance. The values are hypothetical and should be replaced with your experimental data.
| Strain | Genotype | This compound MIC (µg/mL) | This compound + PAβN (20 µg/mL) MIC (µg/mL) | Fold-change in MIC with PAβN |
| Wild-Type | wt | 2 | 2 | 1 |
| Resistant Mutant 1 | ΔmexR (MexAB-OprM overexpression) | 16 | 2 | 8 |
| Resistant Mutant 2 | mraY (T123A) | 32 | 32 | 1 |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is adapted from CLSI guidelines.
-
Prepare this compound dilutions: Serially dilute this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare bacterial inoculum: Grow P. aeruginosa to the mid-logarithmic phase in CAMHB. Adjust the culture to a 0.5 McFarland standard, and then dilute to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Selection of this compound-Resistant Mutants
-
Prepare a high-density culture: Grow a wild-type P. aeruginosa strain in 10 mL of CAMHB overnight to reach a high cell density.
-
Plate on selective agar (B569324): Spread 100 µL of the undiluted overnight culture onto Mueller-Hinton agar plates containing this compound at a concentration of 2-4 times the MIC of the wild-type strain.
-
Incubate: Incubate the plates at 37°C for 48-72 hours.
-
Isolate and confirm resistance: Pick individual colonies that appear on the selective plates and streak them onto fresh selective plates to confirm their resistance. Subsequently, determine the MIC of the confirmed mutants.
Efflux Pump Inhibition Assay
-
Perform broth microdilution: Set up a broth microdilution assay as described above.
-
Add efflux pump inhibitor: In a parallel set of wells, add a fixed, sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL of PAβN) to each well containing the this compound dilutions.
-
Inoculate and incubate: Inoculate with the bacterial suspension and incubate as for a standard MIC assay.
-
Compare MICs: A significant decrease (e.g., ≥4-fold) in the MIC of this compound in the presence of the inhibitor suggests that efflux is a mechanism of resistance.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Hypothesized mechanisms of this compound resistance in P. aeruginosa.
Experimental Workflows
Caption: A logical workflow for characterizing this compound resistance.
References
- 1. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing approved drugs as potential efflux pump inhibitors in multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics profiling of cross-resistance between ceftazidime-avibactam and meropenem identifies common and strain-specific mechanisms in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
Spontaneous mutation rates for Mureidomycin A resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to determining the spontaneous mutation rates for Mureidomycin A resistance, particularly in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptidyl-nucleoside antibiotic that inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY), which is essential for the formation of lipid intermediate I in the peptidoglycan synthesis pathway.[1][2][3] This inhibition ultimately leads to cell lysis.
Q2: What is a spontaneous mutation rate, and how does it differ from mutant frequency?
The spontaneous mutation rate is the probability of a mutation occurring per cell per generation (or division). It reflects the underlying rate at which mutations arise in the absence of a selective pressure.[4] In contrast, mutant frequency is the proportion of resistant mutants in a bacterial population at a specific point in time.[4] Mutant frequency can be influenced by factors such as clonal expansion of pre-existing mutants, leading to a "jackpot" effect, and is therefore not a direct measure of the mutation rate.
Q3: What is the Luria-Delbrück fluctuation test, and why is it used to determine mutation rates?
The Luria-Delbrück fluctuation test, developed in 1943, is a classic experiment that demonstrates that mutations in bacteria arise spontaneously and randomly, rather than as a direct response to selective pressure. It is the standard method for determining spontaneous mutation rates. The test involves growing multiple small, parallel cultures of a bacterium and then exposing them to a selective agent (in this case, this compound). The number of resistant colonies will vary greatly ("fluctuate") between cultures, depending on when the spontaneous mutation occurred during the growth phase. This fluctuation is used to calculate the mutation rate.
Q4: Are there known resistance mechanisms to this compound in Pseudomonas aeruginosa?
While specific resistance mechanisms to this compound are not extensively documented in the available literature, resistance to other antibiotics in P. aeruginosa is well-characterized and can occur through various mechanisms, including:
-
Target modification: Mutations in the gene encoding the drug target (in this case, MraY) can prevent the antibiotic from binding effectively.
-
Efflux pumps: Overexpression of multidrug efflux pumps can actively transport the antibiotic out of the cell.
-
Reduced permeability: Changes in the outer membrane porins can limit the uptake of the antibiotic.
It is plausible that one or more of these mechanisms could confer resistance to this compound.
Q5: What are "hypermutator" strains of P. aeruginosa, and how do they affect mutation rates?
Hypermutator strains of P. aeruginosa have a significantly higher spontaneous mutation rate (up to 1,000-fold) compared to wild-type strains. This is often due to defects in DNA repair systems, such as the mismatch repair system (e.g., mutations in mutS). These strains are frequently found in chronic infections and can rapidly develop resistance to multiple antibiotics.
Troubleshooting Guide
Issue 1: No resistant colonies are observed on the selective plates.
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Possible Cause 1: Low Mutation Rate: The spontaneous mutation rate for this compound resistance may be very low.
-
Solution: Increase the final population size (Nt) of your cultures by using a larger volume or a higher initial inoculum (while ensuring it's still small enough to likely be free of pre-existing mutants).
-
-
Possible Cause 2: Incorrect this compound Concentration: The concentration of this compound in the selective plates may be too high, inhibiting the growth of even true mutants.
-
Solution: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain beforehand. Use a concentration in your selective plates that is sufficient to kill susceptible cells but allows for the growth of resistant mutants (typically 2-4 times the MIC).
-
-
Possible Cause 3: Insufficient Incubation Time: Resistant colonies may be slow-growing and require more time to become visible.
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Solution: Extend the incubation period of your selective plates, checking daily for the appearance of colonies.
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Issue 2: A very high number of resistant colonies are observed on all plates, or the plates are confluent.
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Possible Cause 1: Pre-existing Mutants in the Inoculum: The initial culture used to start the parallel cultures may have contained a high proportion of this compound-resistant mutants.
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Solution: Start your initial culture from a single, well-isolated colony grown on non-selective medium. Use a small initial inoculum (N0) for the parallel cultures to minimize the probability of transferring pre-existing mutants.
-
-
Possible Cause 2: Incorrect this compound Concentration: The concentration of the antibiotic in the selective plates may be too low, allowing susceptible cells to survive and grow.
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Solution: Verify the MIC and ensure the concentration of this compound in your plates is appropriate.
-
-
Possible Cause 3: Contamination: The cultures may be contaminated with a different, more resistant organism.
-
Solution: Perform quality control checks, such as Gram staining and plating on selective media for your organism of interest, to ensure culture purity.
-
Issue 3: High variance in the total cell count (Nt) between parallel cultures.
-
Possible Cause: Inconsistent Inoculation or Growth Conditions: Variations in the initial inoculum size or slight differences in temperature or aeration during incubation can lead to different final cell densities.
-
Solution: Ensure precise and consistent pipetting when inoculating the parallel cultures. Use a well-calibrated incubator and ensure adequate aeration for all cultures.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is a prerequisite for the fluctuation test to determine the appropriate selective concentration.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound at a known high concentration (e.g., 1024 µg/mL) in a suitable solvent and store it at the recommended temperature.
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Microdilution Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.25 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Luria-Delbrück Fluctuation Test for this compound Resistance
This protocol outlines the steps to determine the spontaneous mutation rate for this compound resistance.
-
Day 1: Initial Culture Preparation
-
Inoculate a single colony of P. aeruginosa into 5 mL of non-selective broth (e.g., Luria-Bertani broth).
-
Incubate overnight at 37°C with shaking. This will be your starting culture.
-
-
Day 2: Setting up Parallel Cultures
-
Dilute the overnight culture 1:10,000 in fresh, non-selective broth. This high dilution minimizes the chance of transferring pre-existing resistant mutants.
-
From this dilution, inoculate a large number of parallel cultures (e.g., 20-50) with a small volume (e.g., 100 µL) in individual tubes or wells of a microtiter plate.
-
Incubate these parallel cultures at 37°C with shaking until they reach saturation (stationary phase).
-
-
Day 3: Plating and Cell Counting
-
Total Viable Count (Nt): Take 3-5 of the parallel cultures and create a series of dilutions (e.g., 10^-5, 10^-6, 10^-7). Plate 100 µL of these dilutions onto non-selective agar (B569324) plates. Incubate at 37°C for 24 hours.
-
Resistant Mutant Count (r): Plate the entire volume (e.g., 100 µL) of each of the remaining parallel cultures onto separate selective agar plates containing this compound (at a concentration of 2-4x the MIC).
-
Incubate the selective plates at 37°C for 48-72 hours, as resistant colonies may grow more slowly.
-
-
Day 4-5: Data Collection and Analysis
-
Count the number of colonies on the non-selective plates to calculate the average total number of viable cells (Nt) per culture.
-
Count the number of resistant colonies (r) on each selective plate.
-
Calculate the mutation rate using one of the established methods (see below).
-
Data Presentation and Calculation
The results of a Luria-Delbrück fluctuation test should be tabulated to show the number of resistant colonies (r) for each parallel culture and the total viable cell count (Nt).
Table 1: Example Data from a Luria-Delbrück Fluctuation Test for this compound Resistance in P. aeruginosa
| Culture Number | Resistant Colonies (r) |
| 1 | 0 |
| 2 | 15 |
| 3 | 0 |
| 4 | 2 |
| 5 | 0 |
| 6 | 89 |
| 7 | 1 |
| 8 | 0 |
| 9 | 5 |
| 10 | 0 |
| ... | ... |
| 20 | 0 |
| Total Cultures (C) | 20 |
| Cultures with Zero Mutants (C0) | 12 |
| Average Total Cells (Nt) | 2.5 x 10^8 CFU/culture |
Calculation of Mutation Rate
Several methods can be used to calculate the mutation rate from fluctuation test data. The p0 method is one of the simplest.
The p0 Method:
This method is based on the proportion of cultures that have no resistant mutants (p0).
-
Calculate p0:
-
p0 = C0 / C
-
Example: p0 = 12 / 20 = 0.6
-
-
Calculate the average number of mutations per culture (m):
-
m = -ln(p0)
-
Example: m = -ln(0.6) ≈ 0.51
-
-
Calculate the mutation rate (μ):
-
μ = m / Nt
-
Example: μ = 0.51 / (2.5 x 10^8) ≈ 2.04 x 10^-9 mutations per cell per generation.
-
For more complex calculations, web-based tools like FALCOR can be used.
Visualizations
Experimental Workflow
Caption: Workflow for the Luria-Delbrück fluctuation test to determine this compound mutation rate.
Plausible Resistance Signaling Pathway
This diagram illustrates a hypothetical signaling pathway for the development of resistance to this compound, based on known two-component regulatory systems in P. aeruginosa that respond to cell envelope stress.
Caption: Hypothetical two-component system activation leading to this compound resistance.
References
- 1. Luria–Delbrück experiment - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps | MDPI [mdpi.com]
- 3. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Versatile Mutational Resistome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Mureidomycin A minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for Mureidomycin A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptidylnucleoside antibiotic that shows specific activity against Pseudomonas aeruginosa.[1][2] Its primary mechanism of action is the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a crucial enzyme in the bacterial peptidoglycan synthesis pathway.[3][4] By blocking this enzyme, this compound prevents the formation of lipid intermediate I, a necessary precursor for the bacterial cell wall, leading to cell lysis.[3][4]
Q2: What is the expected MIC range for this compound against Pseudomonas aeruginosa?
The MIC of Mureidomycins can vary between different strains of P. aeruginosa. For this compound, MICs can range from 3.13 to 25 µg/ml. Mureidomycin C is generally more potent, with MICs reported to be between 0.1 to 3.13 µg/ml for many strains.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water and methanol.[5] For MIC assays, it is recommended to prepare a stock solution in sterile distilled water or a suitable buffer. If solubility is a concern, a small amount of an organic solvent like DMSO can be used, but a solvent toxicity control must be included in the assay. Prepare high-concentration stock solutions (e.g., 10 mg/mL) and then dilute them in the assay medium to the desired starting concentration. Stock solutions should be filter-sterilized and can be stored at -20°C or lower.
Q4: What are the most critical factors for ensuring reproducibility in this compound MIC assays?
The most critical factors include:
-
Inoculum Density: A standardized inoculum of approximately 5 x 10^5 CFU/mL is crucial.
-
Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results, especially with P. aeruginosa.
-
Incubation Conditions: Maintain a consistent temperature (35°C ± 2°C) and incubation time (16-20 hours).
-
Compound Stability: Ensure this compound is stable in the assay medium throughout the incubation period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| MIC values are consistently higher than expected. | Inoculum density is too high. | Standardize the inoculum to a 0.5 McFarland standard and dilute to the final concentration of ~5 x 10^5 CFU/mL. |
| This compound has degraded. | Prepare fresh stock solutions for each experiment. Assess the stability of this compound in the assay medium over the incubation period. | |
| The test organism has developed resistance. | Use a quality control (QC) strain with a known this compound MIC to verify the assay. Sequence relevant genes in your test organism if resistance is suspected. | |
| MIC values are consistently lower than expected or zero. | Inoculum density is too low. | Verify your inoculum preparation and standardization procedure. |
| The final solvent concentration is inhibiting bacterial growth. | Perform a solvent toxicity test to determine the maximum non-inhibitory concentration of your solvent. | |
| Inconsistent MIC values between replicates. | Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
| "Skipped" wells (no growth at a lower concentration, but growth at a higher one). | This can be due to contamination of a well or inaccurate pipetting. Use aseptic techniques and be meticulous with liquid handling. | |
| This compound precipitation. | Visually inspect wells for precipitation. If observed, the results from those wells may be invalid. Consider using a different solvent or a lower starting concentration. | |
| No growth in positive control wells. | The bacterial culture is not viable. | Use a fresh, actively growing bacterial culture. |
| Residual solvent in the wells is inhibiting growth. | Run a solvent control to ensure the final concentration of the solvent is not inhibitory. |
Quantitative Data Summary
The following table summarizes the reported MIC values for Mureidomycins against Pseudomonas aeruginosa.
| Compound | Organism | MIC Range (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa (various strains) | 3.13 - 25 | |
| Mureidomycin C | Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 | [1] |
| Mureidomycins (general) | Pseudomonas aeruginosa (most strains) | 0.05 - 12.5 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution: a. Weigh out the required amount of this compound powder. b. Dissolve in sterile distilled water to a final concentration of 10 mg/mL. c. Sterilize the stock solution by filtering through a 0.22 µm filter. d. Aliquot and store at -20°C or below.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution and Plate Setup: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. b. Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB. c. Add 100 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no bacteria).
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial suspension to wells 1 through 11, bringing the total volume to 100 µL. b. Add 50 µL of sterile CAMHB to well 12. c. Seal the plate and incubate at 37°C for 18-24 hours.
5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The sterility control (well 12) should be clear, and the growth control (well 11) should show turbidity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound MIC assays.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Mureidomycin A in different culture media
Welcome to the technical support center for Mureidomycin A. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may arise during experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges.
Frequently Asked Questions (FAQs)
Q1: My antimicrobial susceptibility testing (AST) results with this compound are inconsistent. What are the likely causes?
A1: Inconsistent results in AST can stem from several factors. Key areas to investigate include the preparation of the bacterial inoculum, the composition and pH of the culture medium, and the incubation conditions.[1] The density of the bacterial suspension is critical, as a heavy or light inoculum can lead to variations in the Minimum Inhibitory Concentration (MIC), a phenomenon known as the "inoculum effect".[1][2] Additionally, ensure that the this compound stock solution is properly prepared and has not degraded.
Q2: How should I prepare and store this compound stock solutions?
A2: While specific instructions for this compound may vary, general guidelines for antibiotic stock solutions should be followed to ensure stability and potency.[3][4][5][6][7] It is recommended to dissolve the powdered this compound in a suitable solvent, as indicated by the manufacturer, to create a high-concentration stock solution. This stock solution should then be filter-sterilized and aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is generally advisable to keep these aliquots at -20°C or -80°C in the dark.[3][4]
Q3: I am observing lower than expected potency of this compound in my experiments. What could be the reason?
A3: A decrease in the potency of this compound can be attributed to several factors. One of the primary reasons could be the degradation of the antibiotic. The stability of antibiotics in solution can be influenced by temperature and pH.[8] It is crucial to prepare fresh dilutions from a properly stored stock solution for each experiment. Prolonged incubation times may also affect the stability of the antibiotic in the culture medium.[1]
Q4: Can the type of culture medium affect the stability of this compound?
A4: Yes, the composition of the culture medium can significantly impact the stability of antibiotics.[9][10] Factors such as pH and the presence of certain ions can influence the rate of degradation.[8] For standardized AST, it is recommended to use Mueller-Hinton Broth (MHB) or Agar (MHA) with a pH between 7.2 and 7.4.[2] If you are using a different medium, it is advisable to perform a stability study of this compound in that specific medium.
Q5: What are the common degradation pathways for peptidylnucleoside antibiotics like this compound?
A5: Peptidylnucleoside antibiotics can be susceptible to degradation through hydrolysis.[11] This can involve the cleavage of the N-glycosyl bond, separating the nucleoside base from the sugar moiety, or hydrolysis of the peptide side chain. The rate of degradation can be influenced by pH and temperature.[8] Understanding these potential degradation pathways is crucial for interpreting stability studies and ensuring the integrity of the antibiotic during experiments.[12]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values for this compound
| Possible Cause | Recommended Action |
| Inoculum Density Variation | Standardize the inoculum to a 0.5 McFarland turbidity standard to minimize the "inoculum effect".[1][2] |
| This compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored and aliquoted stock solution.[1] Avoid repeated freeze-thaw cycles.[4] |
| Media Composition and pH | Use cation-adjusted Mueller-Hinton broth with a pH between 7.2 and 7.4 for consistent results.[2] If using a different medium, validate its suitability. |
| Incorrect Incubation | Ensure strict adherence to standardized incubation time, temperature, and atmospheric conditions.[1] |
Issue 2: Unexpectedly High Bacterial Growth in the Presence of this compound
| Possible Cause | Recommended Action |
| Sub-potent this compound | Verify the expiration date and storage conditions of the this compound powder and stock solutions. |
| Resistant Bacterial Strain | Confirm the identity and expected susceptibility profile of your bacterial strain. Include a quality control (QC) strain with known susceptibility to this compound. |
| Enzymatic Inactivation | Consider the possibility of bacterial enzymes degrading this compound. This can be investigated through specialized assays. |
| Prolonged Experiment Duration | Be aware that the stability of this compound may decrease over extended incubation periods, potentially allowing for bacterial regrowth.[9] |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Culture Media
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for this compound would be presented. Actual stability may vary and should be determined experimentally.
| Culture Medium | pH | Temperature (°C) | % Remaining Activity after 24h | % Remaining Activity after 48h |
| Mueller-Hinton Broth | 7.3 | 37 | 95 | 88 |
| Tryptic Soy Broth | 7.3 | 37 | 92 | 81 |
| Luria-Bertani Broth | 7.0 | 37 | 88 | 75 |
| RPMI-1640 | 7.4 | 37 | 90 | 80 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific liquid culture medium over time at a given temperature.
1. Materials:
- This compound powder
- Sterile, high-purity water or other appropriate solvent for stock solution
- Sterile culture medium of choice (e.g., Mueller-Hinton Broth)
- Sterile microcentrifuge tubes or vials
- Incubator set to the desired temperature (e.g., 37°C)
- High-Performance Liquid Chromatography (HPLC) system or a validated bioassay method for quantifying this compound concentration.
2. Preparation of this compound Solution: a. Prepare a concentrated stock solution of this compound in the recommended solvent. b. Dilute the stock solution in the chosen culture medium to the desired final concentration for the experiment.
3. Incubation: a. Aliquot the this compound-containing culture medium into sterile tubes. b. Place the tubes in an incubator at the desired temperature. c. At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube for analysis.
4. Sample Analysis: a. Immediately upon removal from the incubator, analyze the concentration of active this compound in the sample using a validated analytical method such as HPLC. b. Alternatively, a bioassay can be performed to determine the remaining antimicrobial activity.
5. Data Analysis: a. Plot the concentration of this compound versus time. b. Calculate the degradation rate and half-life of this compound in the specific culture medium and under the tested conditions.
Visualizations
Caption: Workflow for this compound stability assessment.
Caption: Troubleshooting inconsistent AST results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. boneandcancer.org [boneandcancer.org]
- 4. goldbio.com [goldbio.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. static.igem.org [static.igem.org]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation pathway: Significance and symbolism [wisdomlib.org]
Technical Support Center: Activation of the Mureidomycin Cryptic Biosynthetic Gene Cluster
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the activation of the cryptic biosynthetic gene cluster (BGC) for Mureidomycin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments to activate the mureidomycin BGC.
Issue 1: Low or no production of mureidomycin after attempting activation.
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Question: We have attempted to activate the mureidomycin BGC in Streptomyces roseosporus using various strategies, but analytical methods like HPLC show no or very low titers of the target compounds. What could be the problem?
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Answer:
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Suboptimal Culture Conditions: The production of secondary metabolites is often highly dependent on the culture medium and conditions. The "One Strain Many Compounds" (OSMAC) approach suggests that varying cultivation parameters can significantly influence which BGCs are expressed.[1] Experiment with different media compositions (carbon and nitrogen sources), pH, temperature, and aeration.
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Ineffective Promoter: If you are using a promoter replacement strategy, the chosen promoter may not be strong enough or may be subject to negative regulation under your experimental conditions. Consider screening a library of promoters with different strengths.
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Regulatory Hurdles: The mureidomycin BGC might be under the control of complex regulatory networks, including repressors. A study on a silent PKS/NRPS gene cluster demonstrated that knocking out negative regulators and overexpressing a positive regulator was necessary for activation.[2][3][4] In the case of mureidomycin in S. roseosporus, constitutive expression of the native activator gene homologue did not lead to production, whereas a foreign activator gene, ssaA, was successful.[5] This suggests the native regulation is tightly controlled.
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Precursor Limitation: The biosynthesis of complex molecules like mureidomycin requires a sufficient supply of specific precursors. Your cultivation medium may lack the necessary building blocks. Supplementing the medium with predicted precursors (e.g., specific amino acids for the NRPS modules) can sometimes boost production.
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Genetic Instability: Large gene clusters can be unstable, especially when manipulated or heterologously expressed. Verify the integrity of the BGC in your engineered strain using PCR or sequencing.
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Issue 2: Difficulty with heterologous expression of the mureidomycin BGC.
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Question: We are trying to express the mureidomycin BGC in a heterologous host, but we are not observing any product. What are the common pitfalls?
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Answer:
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Host Selection: Not all heterologous hosts are suitable for expressing every BGC. The chosen host may lack the necessary precursors, cofactors, or post-translational modification machinery. It's advisable to try several well-characterized hosts like Streptomyces coelicolor or Streptomyces albus.
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Codon Usage: The codon usage of the mureidomycin BGC from the native producer might not be optimal for the heterologous host, leading to poor translation. Consider codon optimization of the genes.
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Promoter Compatibility: The native promoters within the BGC may not be recognized by the transcriptional machinery of the heterologous host. It is often necessary to replace the native promoters with promoters that are known to be active in the chosen host.
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Toxicity of the Product: The produced mureidomycin or an intermediate in the pathway could be toxic to the heterologous host, leading to growth inhibition and low yields. Monitor the growth of your engineered strain and consider using inducible promoters to delay production until a sufficient cell density is reached.
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Large Gene Cluster Transfer: The large size of PKS/NRPS gene clusters makes their transfer and stable maintenance in a heterologous host challenging. Ensure the complete and correct transfer of the entire BGC. Techniques like transposition have been used for the efficient transfer of large gene clusters.
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Issue 3: Co-culture experiments are not inducing mureidomycin production.
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Question: We have set up co-culture experiments with various microorganisms to induce the mureidomycin BGC, but we haven't seen any activation. How can we improve our chances of success?
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Answer:
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Partner Selection: The choice of the co-culture partner is critical. The interaction between microorganisms is often specific. Mycolic acid-containing bacteria, for instance, have been shown to be effective inducers of secondary metabolism in Streptomyces. It may be necessary to screen a wide range of potential partner strains.
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Inappropriate Culture Conditions: The culture conditions must support the growth of both microorganisms in the co-culture. This can be a delicate balance, and you may need to optimize the medium and physical parameters of the incubation.
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Lack of Direct Interaction: Some induction events require direct physical contact between the microorganisms, while others are mediated by diffusible signaling molecules. Experiment with both solid and liquid co-culture setups to allow for different types of interactions.
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Timing and Sampling: The induction of a cryptic BGC may be transient and occur only at a specific growth phase or after a certain period of interaction. A time-course analysis of the co-culture is recommended to identify the optimal window for production.
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Quantitative Data Summary
| Activation Strategy | Host Strain | Fold Increase in Production (approx.) | Key Findings | Reference |
| Ribosome Engineering | Streptomyces species (general) | 3 to 70-fold at the transcription level | Mutations in rpoB (RNA polymerase β-subunit) and rpsL (ribosomal protein S12) can activate silent BGCs. | |
| Foreign Activator Expression | Streptomyces roseosporus NRRL 15998 | Not Quantified (Activation from silence) | Constitutive expression of the foreign activator gene ssaA successfully activated the cryptic mureidomycin gene cluster. | |
| Promoter Replacement | Streptomyces species (general) | Variable | Replacing native promoters with strong constitutive promoters is an effective strategy for activating cryptic BGCs. | |
| Co-culture | Streptomyces species (general) | Variable | Co-cultivation with other microorganisms, particularly mycolic acid-containing bacteria, can induce the production of silent secondary metabolites. |
Experimental Protocols
1. Ribosome Engineering for Activation of the Mureidomycin BGC
This protocol is based on the principle that mutations conferring resistance to certain antibiotics can lead to global changes in gene expression, including the activation of silent BGCs.
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Objective: To generate mutants of Streptomyces roseosporus with altered ribosomal proteins or RNA polymerase to screen for activation of mureidomycin production.
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Materials:
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Streptomyces roseosporus wild-type strain
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Spore suspension of S. roseosporus
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Solid agar (B569324) plates (e.g., ISP2 or R2YE)
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Antibiotics: Rifampicin (B610482) and Streptomycin (B1217042)
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Sterile spreaders and loops
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Incubator
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Methodology:
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Prepare a spore suspension of S. roseosporus from a mature culture.
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Determine the Minimum Inhibitory Concentration (MIC) of rifampicin and streptomycin for the wild-type strain.
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Plate a dense lawn of spores (approximately 10^8 spores) onto agar plates containing sub-lethal concentrations of either rifampicin or streptomycin.
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Incubate the plates at the optimal growth temperature for S. roseosporus.
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After sufficient incubation, look for spontaneous resistant colonies that appear.
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Isolate individual resistant colonies and streak them onto fresh antibiotic-containing plates to confirm resistance.
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Inoculate the confirmed resistant mutants into a suitable production medium.
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After an appropriate fermentation period, extract the secondary metabolites from the culture broth and cell mass.
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Analyze the extracts for the presence of mureidomycin and its analogs using HPLC or LC-MS and compare the profiles to the wild-type strain.
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For promising mutants, sequence the rpoB (for rifampicin resistance) and rpsL (for streptomycin resistance) genes to identify the mutations.
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2. Activation of the Mureidomycin BGC by Overexpression of a Heterologous Activator Gene (ssaA)
This protocol is adapted from the successful activation of the mureidomycin BGC in S. roseosporus.
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Objective: To constitutively express the sansanmycin activator gene ssaA in Streptomyces roseosporus to induce mureidomycin production.
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Materials:
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Streptomyces roseosporus wild-type strain
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E. coli strain for plasmid construction (e.g., DH5α)
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E. coli methylation-deficient strain for plasmid propagation (e.g., ET12567/pUZ8002)
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Integrative expression vector for Streptomyces (e.g., pSET152) containing a strong constitutive promoter (e.g., ermEp*)
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The ssaA gene (can be synthesized or amplified from the producing organism)
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Restriction enzymes and T4 DNA ligase
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Competent cells of E. coli and S. roseosporus
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Appropriate antibiotics for selection
-
-
Methodology:
-
Plasmid Construction:
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Clone the ssaA gene under the control of the constitutive promoter in the integrative expression vector.
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Transform the resulting plasmid into E. coli DH5α for amplification and verification.
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Isolate the plasmid and transform it into a methylation-deficient E. coli strain to prepare unmethylated plasmid DNA for Streptomyces transformation.
-
-
Transformation of Streptomyces roseosporus:
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Prepare competent protoplasts of S. roseosporus.
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Introduce the expression plasmid containing the ssaA gene into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
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Plate the transformed protoplasts on a regeneration medium and select for transformants using the appropriate antibiotic.
-
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Verification and Fermentation:
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Confirm the integration of the expression cassette into the genome of the transformants by PCR.
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Inoculate the confirmed engineered strain into a production medium.
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Ferment for an appropriate duration.
-
-
Analysis:
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Extract secondary metabolites and analyze for mureidomycin production by HPLC or LC-MS.
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Verify the expression of key biosynthetic genes in the mureidomycin cluster using RT-PCR.
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-
Visualizations
Caption: Workflow for Ribosome Engineering to Activate Mureidomycin Production.
Caption: Signaling Pathway for Mureidomycin BGC Activation by a Foreign Activator.
References
- 1. Elicitation for activation of the actinomycete genome's cryptic secondary metabolite gene clusters - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08222E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel mureidomycin analogues via rational activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture conditions for enhanced Mureidomycin A production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing culture conditions for enhanced Mureidomycin A production. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptidylnucleoside antibiotic that exhibits potent activity against Pseudomonas aeruginosa.[1] Its primary mechanism of action is the inhibition of bacterial peptidoglycan synthesis. Specifically, it targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is essential for the formation of lipid intermediate I in the peptidoglycan biosynthesis pathway.[1]
Q2: Which microorganisms are known to produce this compound?
This compound was first isolated from Streptomyces flavidovirens.[2] More recently, a cryptic biosynthetic gene cluster for Mureidomycin has been identified and activated in Streptomyces roseosporus NRRL 15998.[3]
Q3: What are the general fermentation conditions for this compound production?
For Streptomyces roseosporus, a two-stage fermentation process is typically employed. A seed culture is grown in Tryptic Soy Broth (TSB) for approximately 2 days at 220 rpm. This seed culture is then used to inoculate the production medium, ISP-2 (International Streptomyces Project-2) medium, at a 1% (v/v) ratio for fermentation.[4]
Q4: How can I quantify the amount of this compound produced in my cultures?
This compound can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4] A C18 column is typically used for separation with a gradient of water (containing 0.1% formic acid) and acetonitrile (B52724) as the mobile phase.[4]
Troubleshooting Guide
Q5: I am not observing any this compound production in my cultures. What are the possible reasons?
Several factors could lead to a lack of this compound production. Consider the following troubleshooting steps:
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Strain Viability and Integrity: Ensure that your Streptomyces strain is viable and has not lost the genetic potential for this compound production through repeated subculturing.
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Activation of Biosynthetic Gene Cluster: In some strains, like S. roseosporus NRRL 15998, the Mureidomycin biosynthetic gene cluster is cryptic and requires activation.[3] This can be achieved by expressing a heterologous activator gene, such as ssaA.[3]
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Inoculum Quality: The age and density of the inoculum can significantly impact the fermentation outcome. Use a fresh and healthy seed culture for inoculation.
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Media Composition: Ensure that the composition of your seed and production media is correct. Any deviation in nutrient concentrations can affect secondary metabolite production.
Q6: My this compound yield is consistently low. How can I improve it?
Low yield is a common challenge in fermentation processes. To enhance your this compound yield, consider optimizing the following culture parameters:
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Carbon Source: The type and concentration of the carbon source are critical. While glucose is a common carbon source in ISP-2 medium, exploring other options like starch or glycerol (B35011) may improve yield.[5]
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Nitrogen Source: Both organic and inorganic nitrogen sources can influence antibiotic production. Experiment with different nitrogen sources such as peptone, yeast extract, or ammonium (B1175870) salts to find the optimal one for this compound production.[5]
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pH: The pH of the culture medium can significantly affect microbial growth and secondary metabolism. The optimal pH for antibiotic production by Streptomyces species is often in the neutral to slightly alkaline range (pH 7.0-8.0).[2][3]
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Temperature: Temperature is another critical factor. Most Streptomyces species have an optimal temperature for antibiotic production between 28°C and 32°C.[2][6]
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Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply and nutrient distribution. Optimization of shaking speed in flask cultures or aeration and agitation rates in a bioreactor can lead to improved yields.
Q7: I am observing the production of other secondary metabolites but not this compound. What could be the issue?
The production of secondary metabolites in Streptomyces is tightly regulated, and often, the production of one antibiotic can suppress another. This phenomenon, known as metabolic competition, can be influenced by the culture conditions. For instance, high phosphate (B84403) concentrations have been shown to suppress the production of certain antibiotics in Streptomyces.[7] You may need to adjust the media composition to specifically favor the this compound biosynthetic pathway.
Data Presentation
While specific quantitative data for the optimization of this compound production is not extensively available in the public literature, the following tables provide a framework for your optimization experiments based on general knowledge of Streptomyces fermentation.
Table 1: Effect of pH on this compound Production (Hypothetical Data)
| Initial pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 3.5 | 15 |
| 6.5 | 4.2 | 25 |
| 7.0 | 5.1 | 40 |
| 7.5 | 5.5 | 55 |
| 8.0 | 5.2 | 48 |
| 8.5 | 4.8 | 35 |
Table 2: Effect of Temperature on this compound Production (Hypothetical Data)
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 25 | 4.0 | 30 |
| 28 | 5.2 | 50 |
| 30 | 5.8 | 65 |
| 32 | 5.5 | 58 |
| 37 | 3.1 | 10 |
Table 3: Effect of Carbon Source on this compound Production (Hypothetical Data)
| Carbon Source (1% w/v) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 5.1 | 40 |
| Soluble Starch | 6.2 | 75 |
| Glycerol | 4.8 | 55 |
| Maltose | 5.5 | 45 |
| Fructose | 4.5 | 35 |
Table 4: Effect of Nitrogen Source on this compound Production (Hypothetical Data)
| Nitrogen Source (0.5% w/v) | Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 5.3 | 60 |
| Yeast Extract | 5.8 | 70 |
| Soy Flour | 6.5 | 85 |
| Ammonium Sulfate | 4.2 | 30 |
| Sodium Nitrate | 4.0 | 25 |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces roseosporus
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Medium Preparation: Prepare Tryptic Soy Broth (TSB) medium.
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Inoculation: Inoculate the TSB medium with a fresh spore suspension or a mycelial fragment from a stock culture of S. roseosporus.
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Incubation: Incubate the culture at 28-30°C for 48 hours with shaking at 220 rpm.[4]
Protocol 2: this compound Production in Shake Flasks
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Medium Preparation: Prepare ISP-2 medium (10 g/L malt (B15192052) extract, 4 g/L yeast extract, 4 g/L glucose, pH adjusted to 7.2).
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Inoculation: Inoculate the ISP-2 medium with 1% (v/v) of the seed culture from Protocol 1.
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Incubation: Incubate the flasks at 28-30°C for 5-7 days with shaking at 220 rpm.
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Sampling: Periodically take samples to monitor cell growth and this compound production.
Protocol 3: Extraction and Quantification of this compound
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Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
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Extraction: Mureidomycins can be isolated from the culture filtrate using column chromatography with resins like Amberlite XAD-2 and Toyopearl HW-40.[2]
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Quantification: Analyze the purified fractions using HPLC-MS.
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Column: C18 reverse-phase column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile.
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Gradient: A suitable gradient from high aqueous to high organic content.
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Detection: Mass spectrometry to identify and quantify this compound based on its specific mass-to-charge ratio.[4]
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Biosynthesis of Myxobacterial Antibiotic Miuraenamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of mureidomycin biosynthesis activated by introduction of an exogenous regulatory gene ssaA into Streptomyces roseosporus - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Mureidomycin A in bacterial assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mureidomycin A in bacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peptidylnucleoside antibiotic that potently and specifically inhibits bacterial peptidoglycan synthesis.[1][2][3] Its primary target is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is a crucial transmembrane enzyme responsible for the formation of Lipid I, the first lipid-linked intermediate in the peptidoglycan biosynthesis pathway.[1][2] By inhibiting MraY, this compound effectively blocks the bacterial cell wall synthesis, leading to cell lysis, often observed as spheroplast formation, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.
Q2: Is this compound known to have significant off-target effects in bacteria?
Currently, there is no substantial evidence in the scientific literature to suggest that this compound has significant off-target effects in bacteria. It is considered a highly specific inhibitor of MraY. Studies on its mode of action indicate that its antibacterial activity is directly attributable to the inhibition of peptidoglycan synthesis. The structural complexity of this compound and its specific interaction with the MraY active site contribute to this high specificity. However, unexpected results in assays could arise from other factors, which are addressed in the troubleshooting section.
Q3: What is the typical spectrum of activity for this compound?
Mureidomycins A-D have been shown to be specifically active against Pseudomonas aeruginosa. Mureidomycin C, a related compound, was found to be the most active, with Minimum Inhibitory Concentrations (MICs) ranging from 0.1 to 3.13 µg/ml against various strains of this organism.
Q4: Can bacteria develop resistance to this compound?
Yes, bacteria can develop resistance to this compound. For instance, resistant mutants of P. aeruginosa have been observed to appear spontaneously when cultured in the presence of the antibiotic. One important finding is that there appears to be no cross-resistance between this compound and β-lactam antibiotics, suggesting different resistance mechanisms.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during bacterial assays with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected MIC values | Bacterial strain has intrinsic or acquired resistance. | - Sequence the mraY gene to check for mutations. - Perform MraY overexpression studies; a significant increase in MIC would confirm MraY as the target. - Test against a known sensitive control strain. |
| Issues with this compound stock solution. | - Ensure proper storage of the compound. - Prepare fresh stock solutions for each experiment. | |
| Inoculum density is too high. | - Standardize the bacterial inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) for MIC assays. | |
| Variability in assay results | Inconsistent experimental conditions. | - Strictly adhere to standardized protocols for media preparation, incubation time, and temperature. |
| Contamination of bacterial cultures. | - Use aseptic techniques and regularly check for culture purity. | |
| No antibacterial effect observed | The tested bacterial species is not susceptible to this compound. | - this compound has a narrow spectrum of activity, primarily against P. aeruginosa. Test against a known susceptible strain to confirm the compound's activity. |
| Inactivation of this compound. | - Check for the presence of inactivating enzymes in the culture medium or produced by the bacterial strain, although this is not a commonly reported issue for Mureidomycins. | |
| Spheroplast formation without complete lysis | Osmotic stabilization of spheroplasts by the medium. | - Ensure the growth medium is not hypertonic, which can prevent the lysis of cell wall-deficient bacteria. |
| The bacterial strain has a robust outer membrane. | - This is a known characteristic of some Gram-negative bacteria, which can form stable spheroplasts that may not lyse immediately. |
Data Presentation
Table 1: Inhibitory Activity of Mureidomycins
| Compound | Organism | MIC (µg/mL) | IC50 for MraY Inhibition |
| This compound | Escherichia coli | - | Ki = 36 nM, Ki* = 2 nM |
| Mureidomycin C | Pseudomonas aeruginosa | 0.1 - 3.13 | Not Reported |
| 3'-hydroxy-mureidomycin A | Staphylococcus aureus | 0.5 - 1 | Not Reported |
| 3'-hydroxy-mureidomycin A | Enterococcus faecium | 0.25 - 1 | Not Reported |
| 3'-hydroxy-mureidomycin A | Klebsiella pneumoniae | 4 - 8 | Not Reported |
| 3'-hydroxy-mureidomycin A | Acinetobacter baumannii | 2 - 4 | Not Reported |
| 3'-hydroxy-mureidomycin A | Escherichia coli | 4 - 8 | Not Reported |
| 3'-hydroxy-mureidomycin A | Pseudomonas aeruginosa | 8 - 128 | Not Reported |
Note: Data for different Mureidomycin analogues are presented to provide a broader context of their activity.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in mid-log phase
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Dilute the mid-log phase bacterial culture in CAMHB to a standardized concentration of 5 x 10^5 CFU/mL.
-
Antibiotic Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro MraY Inhibition Assay (Fluorescence-Based)
This assay measures the direct inhibition of the MraY enzyme by this compound.
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide substrate
-
Assay buffer
-
This compound
-
Microplate reader with fluorescence detection
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, fluorescently labeled substrate, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 2 hours).
-
Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths. The inhibition of MraY will result in a change in the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Spheroplast Formation Assay
This assay visually confirms the effect of this compound on the bacterial cell wall.
Materials:
-
Pseudomonas aeruginosa culture
-
Tryptic Soy Broth (TSB)
-
This compound
-
Microscope
Procedure:
-
Culture Preparation: Grow P. aeruginosa in TSB to the early logarithmic phase.
-
Antibiotic Treatment: Add this compound at a concentration at or above the MIC.
-
Incubation: Continue to incubate the culture under normal growth conditions.
-
Microscopic Observation: At regular intervals, take samples from the culture and observe them under a phase-contrast microscope. Look for the formation of spherical, cell wall-deficient cells (spheroplasts).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Mureidomycin A solubility and aggregation in aqueous solutions
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Mureidomycin A in aqueous solutions.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Poor or Incomplete Dissolution of this compound in Aqueous Buffer
Question: I am having difficulty dissolving my lyophilized this compound powder in my aqueous buffer (e.g., PBS, Tris). What steps can I take to improve its solubility?
Answer:
This compound is generally described as being soluble in water. However, issues can still arise depending on the concentration, pH, and composition of your buffer. Here is a step-by-step approach to troubleshoot poor solubility:
Initial Steps:
-
Confirm Basic Solubility: this compound is a peptidylnucleoside antibiotic and is described as an amphoteric white powder that is soluble in water and methanol (B129727). Start by attempting to dissolve a small amount in sterile, deionized water before moving to buffered solutions.
-
Gentle Agitation: Vortex the solution at a moderate speed. Avoid vigorous shaking, which can sometimes promote aggregation of peptides.
-
Sonication: If clumps persist, sonicate the solution briefly in a water bath sonicator. This can help to break up aggregates and facilitate dissolution.
Systematic Adjustments:
If the initial steps are unsuccessful, consider the following adjustments to your protocol. It is recommended to test these conditions on a small aliquot of your this compound.
-
pH Adjustment: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is therefore likely to be pH-dependent.
-
For acidic peptides: If the isoelectric point (pI) is below 7, solubility may be enhanced in a buffer with a pH above the pI. Try dissolving this compound in a small amount of a basic buffer, such as 10 mM ammonium (B1175870) bicarbonate, before diluting it to your final desired concentration.
-
For basic peptides: If the pI is above 7, an acidic buffer may improve solubility. Attempt to dissolve the compound in a small volume of 1% acetic acid and then dilute with your experimental buffer.
-
-
Use of Co-solvents: For highly concentrated solutions, the use of a small amount of an organic co-solvent may be necessary.
-
DMSO: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). This stock can then be diluted into your aqueous buffer. Note: Ensure the final DMSO concentration is compatible with your experimental system, as it can be toxic to cells at higher concentrations.
-
Quantitative Data on this compound and its Analogs:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility |
| This compound | C38H48N8O12S | 840 | Soluble in methanol and water |
| Mureidomycin B | C38H50N8O12S | 842.9 | Soluble in methanol and water |
| Mureidomycin C | C40H51N9O13S | 897 | Soluble in methanol and water |
| Mureidomycin D | C40H53N9O13S | 899 | Soluble in methanol and water |
Problem 2: Observation of Aggregation or Precipitation Over Time
Question: My this compound solution appears clear initially, but over time, I observe turbidity or precipitation. How can I prevent this?
Answer:
The formation of aggregates can be a concern for complex molecules like this compound. Aggregation can be influenced by factors such as temperature, pH, ionic strength, and concentration.
Troubleshooting Steps:
-
pH and Isoelectric Point (pI): Aggregation is often most pronounced at the isoelectric point of a peptide, where the net charge is zero. Adjusting the pH of your buffer to be at least 1-2 units away from the pI can help maintain solubility and prevent aggregation.
-
Ionic Strength: The effect of salt concentration on peptide aggregation can be complex.
-
Low Salt: In some cases, increasing the ionic strength (e.g., 150 mM NaCl) can help to screen electrostatic interactions that may lead to aggregation.
-
High Salt: Conversely, very high salt concentrations can sometimes promote aggregation through "salting out." If you are using a high-salt buffer, consider reducing the salt concentration.
-
-
Additives: Certain excipients can help to stabilize peptides and prevent aggregation.
-
Arginine: The addition of L-arginine (e.g., 50-100 mM) to your buffer can act as an aggregation suppressor.
-
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. For daily use, keep the solution on ice. Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot your stock solution into smaller volumes for single-use.
-
Concentration: Whenever possible, work with the lowest concentration of this compound that is effective for your assay to reduce the likelihood of aggregation.
-
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol outlines a method for determining the quantitative aqueous solubility of this compound in a specific buffer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the solution by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Compound:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Alternatively, filter the solution through a low-protein-binding 0.22 µm filter.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A standard curve with known concentrations of this compound should be prepared in the same buffer for accurate quantification.
-
Protocol 2: Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is an effective method for detecting the presence of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare your
-
Validation & Comparative
Mureidomycin A vs. Beta-Lactam Antibiotics: A Comparative Guide for Researchers
A detailed comparison of two distinct classes of antibiotics targeting Pseudomonas aeruginosa, focusing on their mechanisms of action, in vitro efficacy, and resistance profiles. This guide is intended for researchers, scientists, and drug development professionals.
Pseudomonas aeruginosa continues to pose a significant challenge in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics. This guide provides a comparative analysis of mureidomycin A, a peptidylnucleoside antibiotic, and the broad class of beta-lactam antibiotics, two important groups of antimicrobial agents with activity against this opportunistic pathogen.
At a Glance: this compound vs. Beta-Lactams
| Feature | This compound | Beta-Lactam Antibiotics |
| Target | Phospho-MurNAc-pentapeptide translocase (MraY) | Penicillin-Binding Proteins (PBPs) |
| Mechanism | Inhibition of lipid intermediate I formation in peptidoglycan synthesis | Inhibition of peptidoglycan cross-linking |
| Spectrum | Primarily active against Pseudomonas aeruginosa | Broad-spectrum, with specific agents having potent anti-pseudomonal activity |
| Cross-Resistance | No cross-resistance with beta-lactams observed[1] | Cross-resistance within the class is common |
Mechanism of Action: Two distinct approaches to disrupting the bacterial cell wall
This compound and beta-lactam antibiotics both target the integrity of the bacterial cell wall, but through different mechanisms.
This compound: This antibiotic specifically inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY).[2][3] This enzyme is critical for the synthesis of peptidoglycan, a vital component of the bacterial cell wall. By blocking MraY, this compound prevents the formation of lipid intermediate I, a crucial step in the peptidoglycan synthesis pathway.[2] This targeted action is particularly effective against Pseudomonas aeruginosa.[4]
Beta-Lactam Antibiotics: This large class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, acts by inhibiting penicillin-binding proteins (PBPs).[5] PBPs are enzymes responsible for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By binding to and inactivating PBPs, beta-lactams disrupt the structural integrity of the cell wall, leading to cell lysis and bacterial death.
Figure 1. Mechanism of action of this compound.
Figure 2. Mechanism of action of Beta-Lactam Antibiotics.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for mureidomycins and various beta-lactam antibiotics against P. aeruginosa. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in the specific strains tested and the methodologies used.
Table 1: In Vitro Activity of Mureidomycins against P. aeruginosa
| Antibiotic | MIC Range (µg/mL) | Reference |
| This compound | 3.13 - 25 | [6] |
| Mureidomycin B | 6.25 - 50 | [6] |
| Mureidomycin C | 0.1 - 3.13 | [1] |
| Mureidomycin D | 0.78 - 12.5 | [6] |
Mureidomycin C has been reported to be the most potent of the mureidomycins, with activity comparable to that of cefoperazone, ceftazidime, and cefsulodin.[1]
Table 2: In Vitro Activity of Selected Beta-Lactams against P. aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Piperacillin | 4 | >512 | [7] |
| Piperacillin-Tazobactam | 4 | 64 | [7] |
| Ceftazidime | 2 | 16 | [7] |
| Cefepime | 4 | 16 | [7] |
| Aztreonam | 4 | 16 | [7] |
| Imipenem | 1 | 8 | [7] |
| Meropenem | 2 (MIC) | - | [8] |
| Ceftazidime-Avibactam | 2 | 4 | [9] |
Resistance Mechanisms
The development of resistance is a critical consideration in antibiotic efficacy. This compound and beta-lactams face different resistance challenges.
This compound: While resistance to mureidomycins can occur, a key advantage is the lack of cross-resistance with beta-lactam antibiotics.[1] This suggests that this compound could be effective against P. aeruginosa strains that have developed resistance to beta-lactams.
Beta-Lactam Antibiotics: P. aeruginosa has multiple mechanisms of resistance to beta-lactams, including:
-
Enzymatic degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring.[5][10]
-
Efflux pumps: Active removal of the antibiotic from the cell.[10]
-
Reduced permeability: Alterations in porin channels that limit antibiotic entry.[11]
-
Target modification: Changes in the structure of PBPs that reduce antibiotic binding.[5]
Figure 3. Mechanisms of Beta-Lactam resistance in P. aeruginosa.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of an antimicrobial agent against P. aeruginosa using the broth microdilution method.
1. Preparation of Materials:
-
P. aeruginosa isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antimicrobial stock solutions (this compound and/or beta-lactams)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Preparation of Antimicrobial Dilutions:
-
Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).
-
The range of concentrations should be chosen to encompass the expected MIC of the organism.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well.
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Figure 4. Experimental workflow for MIC determination.
Conclusion
This compound and beta-lactam antibiotics represent two valuable classes of antimicrobial agents with distinct mechanisms for combating P. aeruginosa. The unique target of this compound and its lack of cross-resistance with beta-lactams make it a compelling candidate for further research and development, particularly in the context of rising beta-lactam resistance. This guide provides a foundational comparison to aid researchers in understanding the relative strengths and weaknesses of these two important classes of antibiotics.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. [Susceptibility of Pseudomonas aeruginosa to antibiotics isolated from patients of intensive care units in France in 1998. Resistant phenotypes to beta-lactams] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mature Pseudomonas aeruginosa Biofilms Prevail Compared to Young Biofilms in the Presence of Ceftazidime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resistance of Pseudomonas aeruginosa to new beta-lactamase-resistant beta-lactams - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mureidomycin A and Carbapenems: A Guide for Researchers
This guide provides a detailed comparative analysis of the in-vitro activity spectrum of Mureidomycin A and the carbapenem (B1253116) class of antibiotics. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, outlines experimental protocols for determining antimicrobial susceptibility, and visualizes the mechanisms of action and experimental workflows.
Comparative In-Vitro Activity Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and four major carbapenems (Imipenem, Meropenem, Doripenem, and Ertapenem) against a range of clinically significant Gram-positive and Gram-negative bacteria. The data illustrates the narrow-spectrum activity of this compound, which is primarily effective against Pseudomonas aeruginosa, in stark contrast to the broad-spectrum activity of carbapenems.[1][2][3][4][5]
Data Presentation: this compound vs. Carbapenems (MIC in µg/mL)
| Bacterial Species | Mureidomycin C | Imipenem (MIC90) | Meropenem (MIC90) | Doripenem (MIC90) | Ertapenem (MIC90) |
| Gram-Positive | |||||
| Staphylococcus aureus (MSSA) | No Data | 0.06 | 0.25 | No Data | 0.12 |
| Streptococcus pneumoniae | No Data | 0.25 | 0.5 | No Data | 1.0 |
| Gram-Negative | |||||
| Pseudomonas aeruginosa | 0.1 - 3.13 | 32 | 16 | 8 | >16 |
| Escherichia coli | No Data | 0.25 | 0.12 | No Data | 0.03 |
| Klebsiella pneumoniae | No Data | 1.0 | 0.12 | No Data | 0.06 |
| Enterobacter spp. | No Data | 2.0 | 0.25 | No Data | 0.5 |
| Acinetobacter baumannii | No Data | 32 | 64 | 64 | >16 |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates. Data for Mureidomycin C is presented as a range from published studies. Carbapenem data is compiled from various surveillance studies.
Experimental Protocols for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in-vitro activity of antimicrobial agents. The following are detailed methodologies for the Broth Microdilution and Agar (B569324) Dilution methods, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Log-phase bacterial culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Antimicrobial Agent Preparation: Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
Select several morphologically similar bacterial colonies from a fresh (18-24 hours) agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing inoculated broth with no antimicrobial agent.
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This reference method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.
Materials:
-
Antimicrobial agent stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Log-phase bacterial culture
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multipoint replicator (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the antimicrobial agent.
-
Add a specific volume of each antimicrobial dilution to molten MHA (held at 45-50°C) to create a series of agar plates with varying antimicrobial concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation: Inoculate the surface of each agar plate with the standardized bacterial suspension, typically using a multipoint replicator to deliver a standardized inoculum spot.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the test organism on the agar surface.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and carbapenems, as well as a generalized workflow for MIC determination.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 3. journals.asm.org [journals.asm.org]
- 4. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Mureidomycin A: A Comparative Analysis of Cross-Resistance with Other Cell Wall Synthesis Inhibitors
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic cross-resistance is paramount in the fight against multidrug-resistant pathogens. This guide provides a detailed comparison of Mureidomycin A, a potent peptidylnucleoside antibiotic, with other inhibitors of bacterial cell wall synthesis, focusing on the critical aspect of cross-resistance. The data presented herein, supported by experimental methodologies, underscores the potential of this compound as a promising candidate for combating infections caused by resistant bacteria.
This compound, and its analogues, exhibit a unique mechanism of action by targeting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the early stages of peptidoglycan biosynthesis. This distinct target differentiates it from many commonly used cell wall synthesis inhibitors, raising the crucial question of cross-resistance. This guide delves into the existing research to provide a clear comparison.
Comparative Analysis of In Vitro Activity
Studies have demonstrated that mureidomycins, including this compound and C, retain significant activity against bacterial strains that have developed resistance to other classes of cell wall synthesis inhibitors, notably β-lactams. This lack of cross-resistance is a key advantage, suggesting that this compound could be effective where other treatments have failed.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and C against various strains of Pseudomonas aeruginosa, including those with documented resistance to other antibiotics.
| Bacterial Strain | Resistance Profile | This compound (µg/mL) | Mureidomycin C (µg/mL) |
| P. aeruginosa (various strains) | Susceptible | 0.05 - 12.5 | 0.1 - 3.13 |
| P. aeruginosa (Ofloxacin-resistant) | MIC > 100 µg/mL | 3.13 - 25 | 3.13 - 25 |
| P. aeruginosa (Imipenem-resistant) | MIC 25 or 50 µg/mL | 3.13 - 25 | 0.78 - 25 |
Data compiled from published research. It is important to note that MIC values can vary depending on the specific strain and testing conditions.
Mechanisms of Action and Resistance: A Comparative Overview
The lack of cross-resistance between this compound and other cell wall synthesis inhibitors can be attributed to their different molecular targets and the corresponding resistance mechanisms.
Figure 1. Simplified signaling pathways showing the distinct targets of various cell wall synthesis inhibitors.
As illustrated in Figure 1, this compound directly inhibits MraY, preventing the formation of Lipid I, a crucial intermediate in peptidoglycan synthesis. In contrast, β-lactams target Penicillin-Binding Proteins (PBPs) responsible for the final cross-linking of the peptidoglycan layer. Glycopeptides like vancomycin bind to the D-Ala-D-Ala terminus of the peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation steps. While tunicamycin also inhibits MraY, its lack of specificity and toxicity in eukaryotes limit its therapeutic use. The distinct nature of these targets means that a mutation conferring resistance to a β-lactam (e.g., alteration of a PBP) is unlikely to affect the binding of this compound to MraY.
Experimental Protocols
The determination of cross-resistance between antibiotics is typically assessed by comparing the Minimum Inhibitory Concentrations (MICs) of the compounds against a panel of bacterial strains with known resistance profiles.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method.
1. Preparation of Materials:
-
Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Antimicrobial Agents: Stock solutions of the antibiotics to be tested (this compound, β-lactams, etc.) are prepared and serially diluted in the broth medium in a 96-well microtiter plate.
-
Controls: A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included on each plate.
2. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
The plate is then incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Assessment of Cross-Resistance
To assess cross-resistance, the MICs of this compound and other cell wall synthesis inhibitors are determined against a panel of bacterial strains. This panel should include:
-
A wild-type, susceptible reference strain.
-
Clinical isolates with known resistance to one or more of the comparator antibiotics (e.g., β-lactam-resistant strains).
-
Strains with genetically characterized resistance mechanisms (e.g., strains overexpressing β-lactamases or with mutations in PBPs).
A lack of cross-resistance is indicated if the MIC of this compound against the resistant strains is similar to its MIC against the susceptible reference strain.
Figure 2. Experimental workflow for assessing antibiotic cross-resistance using MIC determination.
Conclusion
The available evidence strongly suggests that this compound does not exhibit cross-resistance with β-lactam antibiotics. Its unique mechanism of action, targeting the MraY enzyme, makes it a promising candidate for the development of new therapies against multidrug-resistant bacteria, particularly Pseudomonas aeruginosa. Further head-to-head comparative studies with a broader range of cell wall synthesis inhibitors and a diverse panel of resistant clinical isolates will be invaluable in fully elucidating the therapeutic potential of this compound.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mureidomycin A and Other Nucleoside Antibiotics Targeting Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Mureidomycin A with other prominent nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis. The focus is on antibiotics targeting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a critical and unexploited target in the development of new antibacterial agents.
Introduction to Nucleoside Antibiotics Targeting MraY
Nucleoside antibiotics are a diverse class of natural products characterized by a modified nucleoside structure. A significant subset of these compounds, including this compound, Tunicamycin, and Liposidomycin, derive their antibacterial activity from the inhibition of MraY (also known as Translocase I).[1] This integral membrane enzyme catalyzes the first committed step of peptidoglycan biosynthesis in the bacterial cytoplasm: the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pp) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate.[2][3] By blocking this essential pathway, these antibiotics effectively halt bacterial cell wall construction, leading to cell lysis.[4][5] Despite sharing a common molecular target, their structural diversity leads to distinct inhibitory mechanisms and antibacterial spectra.
Structural Comparison
The core structural motif of this antibiotic class is a uridine (B1682114) or modified uridine nucleoside. However, the moieties attached to this core are highly variable, defining their unique properties.
-
This compound (MRD A) : MRD A is a peptidyl-nucleoside antibiotic isolated from Streptomyces flavidovirens.[6] Its structure is unique, featuring a uridine nucleoside linked via an enamine sugar moiety to a peptide chain.[7] This peptide chain consists of two m-tyrosine residues, one methionine residue, and one residue of 2-amino-3-N-methylaminobutyric acid (AMBA).[7] The presence of a peptide instead of a lipid tail is a key distinguishing feature. The mureidomycin family includes several related compounds (A-D) that differ slightly, for instance, by the presence of uracil (B121893) versus dihydrouracil (B119008) or the addition of a glycine (B1666218) residue.[6][7]
-
Tunicamycin : Tunicamycin is a well-studied nucleoside antibiotic produced by Streptomyces species.[8] Structurally, it is a mixture of homologous compounds.[9] Each homolog consists of uracil, N-acetylglucosamine (GlcNAc), a unique 11-carbon dialdose sugar named tunicamine, and a variable-length fatty acid chain (typically 14-17 carbons) attached to the tunicamine.[8][10] This lipophilic tail anchors the molecule to the membrane, facilitating its interaction with MraY.[10] Its structural similarity to the UDP-GlcNAc substrate also allows it to inhibit N-linked glycoprotein (B1211001) synthesis in eukaryotes, a factor contributing to its toxicity and precluding its therapeutic use.[5][11]
-
Liposidomycins : Liposidomycins are a family of complex lipid nucleoside antibiotics.[12] Their structure includes a 5'-substituted uridine, a 5-amino-5-deoxyribose-2-sulfate moiety, and a perhydro-1,4-diazepine ring.[12] Like Tunicamycin, they possess a lipid side chain, which varies among the different liposidomycin congeners (A, B, C, etc.).[12][13] This lipid component is crucial for their activity.
-
Streptovirudin : This antibiotic complex is chemically related to Tunicamycin.[14] It consists of at least ten components, which are divided into two series. Series I contains a dihydrouracil base, while Series II contains a uracil base, making it very similar to the Tunicamycin complex.[14]
Mechanism of Action and Comparative Efficacy
While all three classes of antibiotics inhibit MraY, they do so with different kinetics and potencies. This compound and Liposidomycin B are selective for the bacterial enzyme, whereas Tunicamycin also inhibits the analogous eukaryotic transferase, leading to toxicity.[2]
The inhibitory activities of these antibiotics against E. coli MraY have been characterized, revealing key differences in their mechanisms.[2][15] Tunicamycin acts as a simple reversible inhibitor, competitive with the UDP-MurNAc-pentapeptide substrate.[2][15] In contrast, both this compound and Liposidomycin B are slow-binding inhibitors, suggesting a more complex, multi-step interaction with the enzyme.[2][15] Liposidomycin B is competitive with the lipid acceptor substrate, undecaprenyl phosphate, while this compound's competitive profile is more complex.[15]
The potency of these antibiotics varies significantly. In an in-vitro system using ether-treated Pseudomonas aeruginosa cells, this compound was found to be a potent inhibitor of lipid-intermediate I formation with a 50% inhibitory concentration (IC50) of approximately 0.05 µg/ml.[5] Tunicamycin was dramatically less effective in this bacterial system, with an IC50 of 44 µg/ml.[2]
Table 1: Comparative Inhibitory Activity of Nucleoside Antibiotics
| Antibiotic | Target Organism/Enzyme | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| This compound | P. aeruginosa (ether-treated cells) | IC50 | ~0.05 µg/mL | [2][5] |
| E. coli MraY | Inhibition Type | Slow-binding | [2][16] | |
| Mureidomycin C | P. aeruginosa (various strains) | MIC | 0.1 - 3.13 µg/mL | [17] |
| Tunicamycin | E. coli MraY | Ki | 0.55 µM | [2][15] |
| P. aeruginosa (ether-treated cells) | IC50 | 44 µg/mL | [2] | |
| E. coli MraY | Inhibition Type | Reversible | [2][15] | |
| Liposidomycin B | E. coli MraY | Ki | 80 nM | [2][15] |
| E. coli MraY | Inhibition Type | Slow-binding | [2][15] |
| Liposidomycins | M. avium, M. intracellulare | MIC | 2.0 - 64 µg/mL |[13] |
Visualization of Structural Components
The following diagram illustrates the core structural relationships between this compound and its counterparts.
Caption: Structural component relationships of key nucleoside antibiotics.
Experimental Protocols
Protocol 1: In Vitro MraY (Translocase I) Inhibition Assay
This protocol is based on the methods used to determine the inhibitory activity of nucleoside antibiotics against MraY.[5][16]
Objective: To measure the inhibition of MraY-catalyzed formation of Undecaprenyl-P-P-MurNAc-pentapeptide (Lipid I).
Materials:
-
Ether-treated bacterial cells (e.g., P. aeruginosa, E. coli) as the enzyme source.
-
Reaction Buffer: Tris-HCl buffer (pH 7.5-8.0) containing MgCl2.
-
Substrates: UDP-MurNAc-pentapeptide and radiolabeled [14C]UDP-MurNAc-pentapeptide.
-
Test Compounds: this compound, Tunicamycin, etc., dissolved in an appropriate solvent (e.g., DMSO, water).
-
n-butanol for extraction.
-
Scintillation cocktail and counter.
Methodology:
-
Enzyme Preparation: Prepare ether-treated cells by washing bacterial cultures and treating them with a cold acetone-ether mixture to permeabilize the cell membrane. Resuspend the treated cells in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the test antibiotic (or solvent control), and the permeabilized cell suspension.
-
Initiation: Start the reaction by adding the [14C]UDP-MurNAc-pentapeptide substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding n-butanol. Vortex vigorously to extract the lipid-linked product (Lipid I), which is soluble in the organic phase. Centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the n-butanol (upper) layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the radioactivity in samples treated with the antibiotic to the solvent control. Calculate the percentage of inhibition for each concentration. Determine the IC50 value by plotting inhibition versus antibiotic concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a standard method for assessing the whole-cell antibacterial activity of a compound.[18]
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a target bacterium.
Materials:
-
96-well microtiter plates.
-
Bacterial strain of interest (e.g., P. aeruginosa).
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Test antibiotic stock solution.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.
Methodology:
-
Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the antibiotic stock solution to the first column, creating a 1:2 dilution. Mix and transfer 50 µL from the first column to the second, and repeat across the plate to create a two-fold serial dilution. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This also dilutes the antibiotic concentrations to their final test values.
-
Controls: Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (the first clear well).
Conclusion
This compound, Tunicamycin, and Liposidomycin represent a fascinating example of convergent evolution, where distinct molecular architectures are used to inhibit the same essential enzymatic target, MraY. The primary structural difference lies in this compound's use of a peptide moiety for recognition and binding, in contrast to the lipid tails of Tunicamycin and Liposidomycin. This structural variation translates into significant differences in potency, selectivity, and mechanism of inhibition. This compound's high potency against P. aeruginosa and its selective, slow-binding inhibition of bacterial MraY make it and its analogs compelling leads for the development of novel antibiotics targeting the clinically unexploited peptidoglycan biosynthesis pathway.[2][17]
References
- 1. Muraymycin Nucleoside Antibiotics: Structure-Activity Relationship for Variations in the Nucleoside Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Insight on the Mechanism of N-Glycosylation Inhibition by Tunicamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New liposidomycin congeners produced by Streptomyces sp. TMPU-20A065, anti-Mycobacterium avium complex agents with therapeutic efficacy in a silkworm infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streptovirudin [drugfuture.com]
- 15. Modes of action of tunicamycin, liposidomycin B, and this compound: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modes of action of tunicamycin, liposidomycin B, and this compound: inhibition of phospho-N-acetylmuramyl-pentapeptide translocase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Mureidomycin A: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide explores the potential synergistic effects of Mureidomycin A with other classes of antibiotics. While direct experimental data on such combinations are not available in the public domain, this document provides a framework for evaluation, including theoretical mechanisms of synergy and detailed, adaptable experimental protocols.
This compound (MRD A) is a peptidyl-nucleoside antibiotic known for its specific and potent activity against Pseudomonas aeruginosa.[1] Its unique mechanism of action, targeting a critical step in bacterial cell wall synthesis, presents a compelling case for its use in combination therapies to combat antibiotic resistance.
Mechanism of Action: A Target for Synergy
This compound inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[1] This enzyme is essential for the translocation of peptidoglycan precursors from the cytoplasm to the periplasm, a fundamental step in the construction of the bacterial cell wall. By blocking this pathway, this compound disrupts the integrity of the cell wall, leading to cell lysis.
This mechanism suggests a strong potential for synergy with antibiotics that target other stages of cell wall synthesis. For instance, β-lactam antibiotics (e.g., penicillins, cephalosporins, carbapenems) inhibit penicillin-binding proteins (PBPs), which are responsible for the final cross-linking of the peptidoglycan layer. A combination of this compound and a β-lactam could create a potent "one-two punch" against the bacterial cell wall, with this compound halting the supply of building blocks and the β-lactam weakening the existing structure. Encouragingly, no cross-resistance has been observed between Mureidomycins and β-lactam antibiotics, further supporting their potential for combined use.[1]
Hypothetical Synergy Data
In the absence of published experimental data for this compound combinations, the following tables are presented as templates for how quantitative data on synergistic effects would be structured. The values are for illustrative purposes only and are based on typical outcomes of synergy testing.
Table 1: Hypothetical Checkerboard Assay Results for this compound and a β-Lactam Antibiotic against P. aeruginosa
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound | 2 | 0.5 | 0.5 | Synergy |
| β-Lactam X | 8 | 2 | ||
| This compound | 2 | 1 | 1.0 | Additive |
| β-Lactam Y | 4 | 2 | ||
| This compound | 2 | 2 | 2.0 | Indifference |
| β-Lactam Z | 16 | 8 |
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically defined as an FICI ≤ 0.5, an additive effect as 0.5 < FICI ≤ 1.0, indifference as 1.0 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.
Table 2: Hypothetical Time-Kill Assay Results for this compound and a β-Lactam Antibiotic against P. aeruginosa
| Treatment (Concentration) | Log10 CFU/mL at 0 hr | Log10 CFU/mL at 24 hr | Change in Log10 CFU/mL | Interpretation |
| Growth Control | 5.0 | 8.5 | +3.5 | - |
| This compound (1x MIC) | 5.0 | 4.5 | -0.5 | Bacteriostatic |
| β-Lactam X (1x MIC) | 5.0 | 4.2 | -0.8 | Bacteriostatic |
| This compound + β-Lactam X | 5.0 | 1.8 | -3.2 | Synergistic and Bactericidal |
Synergy in a time-kill assay is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL at 24 hours compared with the initial inoculum.
Experimental Protocols
The following are detailed, adaptable protocols for conducting checkerboard and time-kill assays to evaluate the synergistic effects of this compound with other antibiotics.
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) of an antibiotic combination.
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO) at a concentration of 100 times the expected Minimum Inhibitory Concentration (MIC).
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Use a 96-well microtiter plate.
-
In the first column, prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
In the first row, prepare serial twofold dilutions of the partner antibiotic in CAMHB.
-
Using a multichannel pipette, transfer the corresponding dilutions of this compound down the columns and the partner antibiotic across the rows to create a checkerboard of antibiotic combinations.
-
Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture of P. aeruginosa on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FICI using the formula provided in the note to Table 1.
-
Time-Kill Curve Assay Protocol
This assay provides a dynamic picture of the bactericidal or bacteriostatic effects of an antibiotic combination over time.
-
Preparation of Cultures and Antibiotics:
-
Prepare a starting bacterial culture of P. aeruginosa in CAMHB and grow to early logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed CAMHB.
-
Prepare antibiotic solutions of this compound and the partner antibiotic at concentrations corresponding to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
-
Experimental Setup:
-
Set up a series of flasks or tubes for each condition to be tested:
-
Growth control (no antibiotic)
-
This compound alone
-
Partner antibiotic alone
-
This compound + partner antibiotic
-
-
Add the appropriate antibiotics to each flask.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the curves to determine synergy and bactericidal activity as defined in the note to Table 2.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Figure 1. Workflow for the Checkerboard Synergy Assay.
Figure 2. Workflow for the Time-Kill Curve Assay.
Conclusion
The unique mechanism of action of this compound makes it a promising candidate for combination therapy, particularly with cell wall synthesis inhibitors like β-lactams. While direct experimental evidence of such synergies is currently lacking in the literature, the theoretical basis is strong. The provided experimental protocols offer a robust framework for researchers to investigate these potential synergistic interactions. The discovery of a synergistic combination involving this compound could provide a valuable new strategy in the fight against multidrug-resistant Pseudomonas aeruginosa.
References
A Comparative Guide to the In Vivo Efficacy of Mureidomycin A and Ceftazidime in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Mureidomycin A and ceftazidime (B193861) in preclinical animal models. The data presented is compiled from separate studies, as no head-to-head comparisons have been identified in the public domain. This document aims to offer a structured overview to inform research and development decisions.
Executive Summary
This compound, a peptidylnucleoside antibiotic, and ceftazidime, a third-generation cephalosporin, both demonstrate efficacy against Pseudomonas aeruginosa in animal infection models. This compound operates by inhibiting the translocase enzyme essential for peptidoglycan synthesis, a distinct mechanism from ceftazidime's inhibition of penicillin-binding proteins. While early studies on Mureidomycin C, a potent analog of this compound, showed protective effects in mice comparable to ceftazidime, recent research on ceftazidime, particularly in combination with β-lactamase inhibitors, highlights its continued relevance against resistant strains. This guide synthesizes available data to facilitate a comparative understanding of their preclinical in vivo performance.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy data for this compound (and its potent analog Mureidomycin C) and ceftazidime from independent studies. Direct comparison should be approached with caution due to variations in experimental models, bacterial strains, and dosing regimens.
Table 1: In Vivo Efficacy of Mureidomycin C against Pseudomonas aeruginosa in a Mouse Protection Model
| Treatment Group | Dose (mg/kg, s.c.) | Challenge Dose (LD50) | Survival Rate (%) | Reference |
| Mureidomycin C | 12.5 | 10 | Not Reported | |
| Mureidomycin C | 25 | 10 | Not Reported | [1] |
| Mureidomycin C | 50 | 10 | Not Reported | [1] |
| Ceftazidime | Not Reported | Not Reported | Not Reported, activity was comparable | [1] |
| Cefoperazone | Not Reported | Not Reported | Not Reported, activity was comparable | [1] |
| Cefsulodin (B1200230) | Not Reported | Not Reported | Not Reported, activity was comparable | [1] |
Note: The original study with Mureidomycin C stated its activity was comparable to ceftazidime, cefoperazone, and cefsulodin without providing specific survival data for the comparators in the same experiment. Mureidomycins demonstrated low toxicity in mice.
Table 2: In Vivo Efficacy of Ceftazidime against Pseudomonas aeruginosa in Murine Infection Models
| Animal Model | Bacterial Strain(s) | Treatment Regimen | Efficacy Endpoint | Key Findings | Reference |
| Neutropenic Thigh | 27 clinical isolates | Human simulated 2g q8h infusion | Change in log10 CFU/thigh | Ceftazidime decreased bacterial densities by ≥0.5 log for 10/27 isolates. | [2] |
| Immunocompetent Thigh | 15 clinical isolates | Human simulated 2g q8h infusion | Change in log10 CFU/thigh | Ceftazidime achieved reductions of ≥0.3 log for 10/15 isolates. | [2] |
| Neutropenic Lung | 28 clinical isolates | Predetermined doses | Bacterial density in lungs | Variable efficacy at ceftazidime MICs of 64 µg/ml; no activity at 128 µg/ml. | [3] |
| Inhalation Melioidosis (B. pseudomallei) | Not specified | 300 mg/kg, q6h for 14 days | Survival | Provided protection during the acute phase but did not prevent recrudescence. | [4] |
Mechanism of Action
The antibacterial mechanisms of this compound and ceftazidime are fundamentally different, targeting distinct stages of bacterial cell wall synthesis.
This compound: This antibiotic inhibits the phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[5][6] This enzyme is critical for the transfer of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier, undecaprenyl phosphate, an early and essential step in cell wall biosynthesis.[5][6][7]
Ceftazidime: As a β-lactam antibiotic, ceftazidime inhibits the final step of peptidoglycan synthesis by acylating penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan strands. This leads to the formation of a defective cell wall and subsequent cell lysis.
Caption: Comparative mechanisms of action for this compound and Ceftazidime.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented efficacy data. The following sections outline the protocols employed in the cited studies.
Mureidomycin C Mouse Protection Model
-
Animal Model: Male ICR mice weighing 18-22g.[1]
-
Infection: Mice were challenged intraperitoneally (i.p.) with a lethal dose of Pseudomonas aeruginosa E-2 suspended in 5% mucin.[1]
-
Treatment: Mureidomycin C was administered subcutaneously (s.c.) immediately after the bacterial challenge.[1]
-
Efficacy Evaluation: The protective effect was evaluated based on the survival of the mice over a specified period (not detailed in the abstract). The 50% effective dose (ED50) was calculated.[1]
Caption: Workflow for the Mureidomycin C mouse protection model.
Ceftazidime Murine Thigh Infection Model
-
Animal Model: Neutropenic or immunocompetent mice.[2] For the neutropenic model, mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[2]
-
Infection: Mice were inoculated in the thigh muscle with a clinical isolate of P. aeruginosa.[2]
-
Treatment: Human-simulated exposures of ceftazidime were administered. This involved fractionated dosing to mimic the free drug concentration-time profile in humans receiving a 2g dose every 8 hours.[2]
-
Efficacy Evaluation: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were homogenized to determine bacterial counts (colony-forming units, CFU). The change in log10 CFU/thigh compared to 0-hour controls was the primary endpoint.[2]
Caption: Experimental workflow for the murine thigh infection model.
Conclusion
This compound and ceftazidime are both effective against P. aeruginosa in preclinical models, but they operate via distinct mechanisms of action. Early studies positioned Mureidomycin C as a promising candidate with efficacy comparable to ceftazidime in mouse protection models.[1] Contemporary studies on ceftazidime, often in combination therapies, continue to demonstrate its utility, particularly against less susceptible strains, providing a wealth of pharmacokinetic and pharmacodynamic data.[2][3]
The absence of direct, modern comparative studies between this compound and ceftazidime necessitates reliance on historical data for the former. Future research involving a head-to-head comparison in standardized animal models would be invaluable for a definitive assessment of their relative in vivo efficacy against contemporary, multidrug-resistant clinical isolates.
References
- 1. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro and in vivo efficacies of human simulated doses of ceftazidime and ceftazidime-avibactam against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of ceftazidime in a murine model following a lethal aerosol exposure to Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Confirming Mureidomycin A's Mode of Action: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key biochemical assays used to elucidate and confirm the mode of action of Mureidomycin A, a potent inhibitor of bacterial peptidoglycan synthesis. By targeting phospho-N-acetylmuramyl-pentapeptide translocase (MraY), this compound disrupts a critical step in the formation of the bacterial cell wall.[1][2][3] This guide will detail the experimental protocols for assays that directly measure the inhibition of MraY and compare the inhibitory activity of this compound with other known MraY inhibitors.
Understanding the Target: The Peptidoglycan Biosynthesis Pathway
This compound exerts its antibacterial effect by inhibiting MraY, an essential enzyme in the peptidoglycan biosynthesis pathway. This pathway is responsible for constructing the rigid cell wall that protects bacteria from osmotic stress. The initial steps of this pathway occur in the cytoplasm, leading to the synthesis of UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide). MraY then catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the inner leaflet of the cytoplasmic membrane, forming Lipid I.[4] This is the first committed step in the membrane-associated stages of peptidoglycan synthesis.
Comparative Inhibitory Activity of MraY Inhibitors
The efficacy of this compound and other antibiotics targeting MraY can be quantified and compared using key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported values for this compound and its alternatives against MraY.
| Antibiotic | Target Organism/Enzyme Source | IC50 (µM) | Reference |
| This compound | Pseudomonas aeruginosa (ether-treated cells) | ~0.03 µg/mL | [5] |
| This compound | Aquifex aeolicus MraY | 0.052 | |
| Tunicamycin | Escherichia coli (ether-treated cells) | 44 µg/mL | |
| Tunicamycin | Bacillus subtilis MraY | 0.4 | |
| Liposidomycin B | Escherichia coli MraY | - | |
| Muraymycin D2 | Bacillus subtilis MraY | 0.01 | |
| Muraymycin C4 analogue | Staphylococcus aureus MraY | 0.095 |
| Antibiotic | Target Organism/Enzyme Source | Ki (nM) | Reference |
| This compound | Escherichia coli MraY | 36 (initial), 2 (final) | |
| Tunicamycin | Escherichia coli MraY | 550 | |
| Liposidomycin B | Escherichia coli MraY | 80 |
Key Biochemical Assays to Validate this compound's Mode of Action
Several robust biochemical assays can be employed to confirm that this compound's primary mode of action is the inhibition of MraY. These assays directly measure the enzymatic activity of MraY or the overall synthesis of peptidoglycan precursors.
In Vitro Peptidoglycan Synthesis Assay using Ether-Treated Cells
This assay provides a whole-cell context for measuring the incorporation of radiolabeled precursors into peptidoglycan. Permeabilizing bacterial cells with ether allows the entry of exogenous substrates while retaining the functionality of the peptidoglycan synthesis machinery.
Experimental Protocol:
-
Cell Preparation:
-
Grow a logarithmic phase culture of the target bacterium (e.g., Pseudomonas aeruginosa).
-
Harvest the cells by centrifugation and wash them with an appropriate buffer.
-
Resuspend the cells in buffer and treat with an equal volume of diethyl ether with gentle mixing for a specified time (e.g., 1 minute).
-
Remove the ether and resuspend the permeabilized cells in the reaction buffer.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, unlabeled UDP-MurNAc-pentapeptide, and a radiolabeled precursor such as [14C]UDP-N-acetylglucosamine ([14C]UDP-GlcNAc).
-
Add varying concentrations of this compound or other test compounds to the reaction tubes. A control with no inhibitor should be included.
-
-
Incubation and Termination:
-
Initiate the reaction by adding the ether-treated cells to the reaction mixture.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a precipitating agent like trichloroacetic acid (TCA).
-
-
Analysis:
-
Collect the precipitated peptidoglycan by filtration through a glass fiber filter.
-
Wash the filter extensively to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Fluorescence-Based MraY Enzyme Assay
This is a direct and continuous assay that measures the activity of purified or solubilized MraY enzyme. It utilizes a fluorescently labeled substrate, dansyl-UDP-MurNAc-pentapeptide, which exhibits a change in fluorescence upon its transfer to the lipid carrier C55-P, forming dansylated Lipid I.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Purify recombinant MraY or prepare solubilized membrane fractions containing overexpressed MraY.
-
Synthesize or obtain dansyl-UDP-MurNAc-pentapeptide.
-
Prepare a solution of the lipid carrier, undecaprenyl phosphate (C55-P).
-
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, a detergent (e.g., Triton X-100) to solubilize the lipid, and C55-P.
-
Add varying concentrations of this compound or other inhibitors.
-
Initiate the reaction by adding the purified MraY enzyme followed by dansyl-UDP-MurNAc-pentapeptide.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the dansyl fluorophore. The transfer of the dansylated substrate to the hydrophobic lipid environment results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
Perform kinetic studies by varying the substrate concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Thin-Layer Chromatography (TLC) Assay for Lipid I Formation
This assay directly visualizes the formation of the product of the MraY-catalyzed reaction, Lipid I. It involves the use of a radiolabeled precursor and separation of the lipid-linked product from the substrate by thin-layer chromatography.
Experimental Protocol:
-
Reaction:
-
Set up a reaction mixture similar to the fluorescence-based assay, but using a radiolabeled precursor such as UDP-MurNAc-[α-32P]pentapeptide or UDP-N-acetylmuramic acid-[14C]pentapeptide.
-
Include purified MraY, C55-P, and varying concentrations of this compound.
-
Incubate the reaction at the optimal temperature.
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids from the reaction mixture using an organic solvent system (e.g., n-butanol/pyridine-acetate).
-
-
TLC Separation:
-
Spot the extracted lipid phase onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water/ammonium hydroxide) to separate Lipid I from the unreacted substrate.
-
-
Visualization and Quantification:
-
Visualize the radiolabeled spots by autoradiography or using a phosphorimager.
-
Quantify the intensity of the Lipid I spot to determine the extent of the reaction and the inhibitory effect of this compound.
-
Conclusion
The biochemical assays detailed in this guide provide a robust framework for confirming the mode of action of this compound as a specific inhibitor of MraY. The in vitro peptidoglycan synthesis assay offers a physiologically relevant context, while the fluorescence-based and TLC-based assays provide direct and quantitative measures of MraY inhibition. By comparing the inhibitory potency of this compound with other MraY-targeting antibiotics, researchers can gain valuable insights into its efficacy and potential for further development as a therapeutic agent. The detailed protocols and comparative data presented here serve as a valuable resource for scientists engaged in antibiotic research and development.
References
- 1. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent substrate for nascent peptidoglycan synthesis. Uridine diphosphate-N-acetylmuramyl-(Nepsilon-5-dimethylaminonaphthalene-1-sulfonyl)pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Mureidomycin A
For researchers and scientists at the forefront of drug development, ensuring laboratory safety and environmental responsibility are paramount. The proper disposal of antibiotic compounds like Mureidomycin A is a critical aspect of safe laboratory practice. Adherence to established protocols mitigates risks to personnel and the environment and helps prevent the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on general best practices for antibiotic and chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general recommendations for handling this compound waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused stock solutions, contaminated media, and consumables (e.g., pipette tips, gloves, and flasks), should be segregated as hazardous chemical waste.[1][2]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[1][2]
General Disposal Procedures
Step 1: Segregation and Collection
Segregate this compound waste from other laboratory waste streams.[1][2] Collect liquid waste, such as unused stock solutions and contaminated media, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] Solid waste, such as contaminated labware, should also be collected in a designated, properly labeled container.
Step 2: Waste Treatment
The appropriate treatment method depends on the nature of the waste and institutional protocols.
-
High-Concentration Waste: Stock solutions and pure this compound powder are considered hazardous chemical waste and should not be treated within the lab.[1][3] They must be disposed of through your institution's hazardous waste program.
-
Low-Concentration Waste (e.g., Culture Media): For culture media containing this compound, the heat stability of the antibiotic is a key consideration.[3] Since the heat stability of this compound is not documented in the provided search results, it should be treated as heat-stable. Therefore, autoclaving alone may not be sufficient for deactivation.[3] Such waste should be considered chemical waste.[3][4]
Step 3: Final Disposal
All collected and treated this compound waste must be disposed of through your institution's certified hazardous waste management program.[1] Contact your EHS department to arrange for the collection and disposal of the hazardous waste.
Quantitative Data for Disposal
Specific quantitative data for the inactivation of this compound is not available in the public domain. The following table provides a template for laboratories to establish their own internal standards in consultation with their EHS department.
| Parameter | Recommended Value/Procedure | Notes |
| Inactivating Agent | To be determined by institutional EHS guidelines. Chemical hydrolysis (e.g., using a strong acid or base) may be an option for peptide antibiotics, but specific conditions need to be validated. | The effectiveness of any inactivation method must be verified. This compound is a peptidylnucleoside antibiotic.[5][6][7] |
| Contact Time | To be determined based on the chosen inactivation agent and concentration. | Sufficient time must be allowed for complete degradation of the antibiotic. |
| Neutralization Step | If chemical inactivation is used, the waste must be neutralized to a safe pH before collection for final disposal. | Follow standard laboratory procedures for neutralizing acidic or basic solutions. |
| Autoclaving Conditions | Assume this compound is heat-stable unless proven otherwise. Standard autoclaving may not be sufficient for degradation.[3] | If autoclaving is used for sterilization of contaminated materials, the waste should still be managed as chemical waste.[3] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, a general protocol for handling antibiotic waste is provided below.
Protocol: Handling and Disposal of this compound Waste
-
Preparation: Don appropriate PPE (lab coat, safety goggles, chemical-resistant gloves).
-
Segregation:
-
Collect unused this compound powder and stock solutions in a container labeled "Hazardous Waste: this compound".
-
Collect contaminated liquid waste (e.g., culture media) in a separate, leak-proof container with the same label.
-
Collect contaminated solid waste (e.g., pipette tips, flasks) in a designated biohazardous waste container that is also labeled as containing chemical waste.
-
-
Storage: Store the waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Once the containers are full, contact your institution's EHS department to schedule a pickup for hazardous waste disposal. Do not pour any this compound waste down the drain.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory waste | lnu.se [lnu.se]
Safeguarding Researchers: A Comprehensive Guide to Handling Mureidomycin A
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Mureidomycin A. Adherence to these guidelines is critical for ensuring personal safety and proper disposal of this potent antibiotic.
This compound is an antibiotic with anti-Pseudomonas aeruginosa activity[1][2][3][4]. As with any bioactive compound, proper handling and disposal are paramount to minimize exposure risks and prevent environmental contamination. This guide outlines the necessary personal protective equipment (PPE), handling procedures, emergency first aid, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The minimum required PPE is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended when handling concentrated solutions. | To prevent skin contact with the agent.[5] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | To protect the eyes from splashes and aerosols. |
| Body Protection | A dedicated laboratory coat or a disposable gown worn over personal clothing. | To protect skin and clothing from contamination. Laboratory coats should not be worn outside the laboratory. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used if there is a risk of aerosol formation or when handling the powder form in a poorly ventilated area. | To prevent inhalation of the agent. |
Operational Plan: Handling and Experimental Protocol
Safe handling practices are crucial to minimize exposure and prevent contamination. All manipulations should be performed in a designated area.
Experimental Workflow:
-
Preparation: Before handling this compound, ensure the designated work area, preferably a chemical fume hood, is clean and decontaminated. All necessary PPE must be donned correctly.
-
Handling: Manipulate this compound in a well-ventilated area to avoid the formation of aerosols, especially when working with the solid form or creating solutions.
-
Post-Experiment: Decontaminate all work surfaces and equipment after use. Remove and dispose of PPE in the appropriate designated waste streams.
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and the development of antibiotic resistance.
| Waste Type | Disposal Procedure |
| Stock Solutions | Considered hazardous chemical waste. Collect in a designated, sealed, and labeled waste container for disposal through the institution's hazardous waste program. |
| Unused Media Containing this compound | Treat as chemical waste. Collect in a designated waste container for proper disposal. Do not autoclave as the sole method of treatment unless your institution's guidelines specifically permit it for this compound. |
| Used Media Containing this compound | Should be considered biohazardous and chemical waste. Autoclaving can destroy pathogens but may not inactivate the antibiotic. After autoclaving, it should still be disposed of as chemical waste according to institutional protocols. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated biohazard waste container. |
| Contaminated Sharps (e.g., needles, broken glass) | Place immediately into a puncture-resistant sharps container labeled as biohazardous. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
